Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate: Synthesis, Physicochemical Profiling, and Applications in Lead Optimization
Executive Summary In contemporary drug discovery, the transition from hit to lead heavily relies on the strategic incorporation of specialized building blocks that simultaneously optimize target affinity and ADME (Absorp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the transition from hit to lead heavily relies on the strategic incorporation of specialized building blocks that simultaneously optimize target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a highly versatile, bifunctional aliphatic intermediate designed for this exact purpose.
This molecule features a tetrahydropyran (THP) ring, an
α
-methyl stereocenter, and a terminal methyl ester. It serves as a critical precursor for synthesizing complex APIs (Active Pharmaceutical Ingredients), particularly in the development of kinase inhibitors and GPCR modulators. By replacing highly lipophilic carbocycles (like cyclohexane or phenyl rings) with the THP moiety, medicinal chemists can significantly enhance aqueous solubility and reduce metabolic liabilities. This whitepaper details the structural rationale, scalable synthetic methodologies, and analytical validation protocols required to effectively utilize this building block in modern lead optimization campaigns.
Structural & Physicochemical Profiling
The architectural design of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is not arbitrary; every functional group serves a distinct physicochemical purpose.
The Tetrahydropyran (THP) Ring: Acts as a bioisostere for phenyl or cyclohexyl rings. The embedded oxygen atom introduces a hydrogen bond acceptor, which lowers the overall lipophilicity (cLogP) and disrupts planar
π−π
stacking that often leads to poor aqueous solubility.
The
α
-Methyl Group: Introduces a chiral vector and restricts the conformational flexibility of the propanoate chain via the Thorpe-Ingold effect. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.
The Methyl Ester: Serves as a robust, stable synthetic handle. It is easily saponified to the corresponding carboxylic acid for downstream amide coupling with complex heterocyclic cores.
Table 1: Computed Physicochemical Properties
Data summarized for the racemic mixture to guide downstream Lipinski Rule of 5 (Ro5) compliance.
Property
Value
Pharmacological Relevance
Molecular Formula
C
10
H
18
O
3
N/A
Molecular Weight
186.25 g/mol
Low MW allows for extensive downstream elaboration.
cLogP (estimated)
~1.50
Optimal lipophilicity for balancing solubility and permeability.
Topological Polar Surface Area (TPSA)
44.76 Ų
Excellent for oral bioavailability and potential BBB penetration.
Hydrogen Bond Donors (HBD)
0
Minimizes desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA)
3
Facilitates interactions with solvent and target hinge regions.
To ensure a reliable supply of this intermediate for high-throughput screening and scale-up, the synthesis must be robust, high-yielding, and devoid of complex chromatographic purifications where possible. The most efficient retrosynthetic disconnection relies on a Wittig or Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. The use of tetrahydro-2H-pyran-4-carbaldehyde as a starting material for C-C bond formation is a well-documented and highly reliable strategy for generating complex aliphatic architectures [1].
Figure 1: Two-step scalable synthesis via Wittig olefination and catalytic hydrogenation.
Step 1: Wittig Olefination
Objective: Form the
α,β
-unsaturated ester intermediate.
Causality & Rationale: Toluene is selected as the solvent because it allows for elevated reaction temperatures (80 °C) to drive the stabilized ylide reaction to completion. Furthermore, triphenylphosphine oxide (TPPO) is highly insoluble in cold hexanes, allowing for a self-validating, chromatography-free workup.
Protocol:
Charge a flame-dried, nitrogen-purged round-bottom flask with tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) and toluene (0.5 M).
Add methyl 2-(triphenylphosphoranylidene)propanoate (1.1 equiv) in one portion.
Heat the reaction mixture to 80 °C and stir for 12 hours.
In-process Control: Monitor by TLC (Hexanes/EtOAc 3:1). Reaction completion is confirmed by the disappearance of the aldehyde proton at ~9.6 ppm via an aliquot
1
H NMR.
Cool the mixture to room temperature and concentrate under reduced pressure.
Triturate the crude residue with cold hexanes (3 x 50 mL). The byproduct (TPPO) will precipitate as a white solid.
Filter the suspension through a sintered glass funnel and concentrate the filtrate to yield the intermediate methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)acrylate (predominantly the E-isomer).
Step 2: Catalytic Hydrogenation
Objective: Reduce the olefin to yield the target aliphatic ester.
Causality & Rationale: Palladium on carbon (Pd/C) is highly chemoselective for olefins over esters. Methanol is used as the solvent due to its excellent hydrogen solubility and ability to solvate both the starting material and the product.
Protocol:
Dissolve the acrylate intermediate (1.0 equiv) in anhydrous methanol (0.2 M) in a hydrogenation vessel.
Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of argon to prevent ignition.
Evacuate the vessel and backfill with H
2
gas (balloon pressure, ~1 atm).
Stir vigorously at room temperature for 4–6 hours.
In-process Control: Monitor by
1
H NMR. The reaction is complete when the olefinic proton (~6.8 ppm) is entirely consumed.
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with excess methanol.
Concentrate the filtrate in vacuo to afford Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate as a colorless oil. (Note: The product is a racemate at the C2 position and can be resolved via chiral SFC if a specific enantiomer is required).
Mechanistic Causality in Lead Optimization
The integration of this specific building block into a drug scaffold fundamentally alters the molecule's interaction with biological targets and its pharmacokinetic fate. The THP ring is frequently utilized in reductive alkylations and coupling reactions to append solubilizing groups to rigid, flat heteroaromatic cores [2]. Furthermore, the strategic placement of oxygen-containing heterocycles is a proven method to mitigate off-target toxicities, such as hERG channel inhibition [3].
Figure 2: Pharmacophoric contributions of the building block's structural motifs.
When the ester is hydrolyzed and coupled via an amide bond to an API core, the
α
-methyl group forces the THP ring to adopt a specific spatial trajectory. This prevents the flexible alkyl chain from adopting extended, non-binding conformations, thereby lowering the entropic cost of binding and increasing target affinity (Lipophilic Efficiency, LipE).
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized material, the following self-validating analytical suite must be executed prior to downstream coupling:
High-Resolution Mass Spectrometry (HRMS-ESI):
Expected:[M+H]
+
calculated for C
10
H
19
O
3
: 187.1329; verify exact mass to rule out over-reduction or oxidation.
1
H NMR (400 MHz, CDCl
3
):
Key Diagnostics: A 3H singlet at ~3.67 ppm confirms the intact methyl ester. A 3H doublet at ~1.15 ppm confirms the
α
-methyl group. The complex multiplet between 3.30–4.00 ppm corresponds to the equatorial and axial protons adjacent to the oxygen in the THP ring.
13
C NMR (100 MHz, CDCl
3
):
Key Diagnostics: Carbonyl resonance at ~177 ppm. Ester methyl at ~51 ppm.
Chiral Supercritical Fluid Chromatography (SFC):
If enantiomeric resolution is performed, use a chiral stationary phase (e.g., Chiralpak AD-H) with a CO
2
/MeOH mobile phase to determine the Enantiomeric Excess (ee%).
References
Copper(I)
One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines.
Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes. The Royal Society of Chemistry.
Exploratory
Advanced Methodologies in the Stereoselective Synthesis of Substituted Tetrahydropyran Scaffolds
Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif embedded within a vast array of biologically active natural products, including polyketides, macrolides (e.g., neopeltolide, phorboxazole)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The tetrahydropyran (THP) ring is a ubiquitous structural motif embedded within a vast array of biologically active natural products, including polyketides, macrolides (e.g., neopeltolide, phorboxazole), and marine toxins. As a Senior Application Scientist, I approach the synthesis of substituted THPs not merely as a sequence of chemical transformations, but as a rigorous exercise in stereocontrol, atom economy, and mechanistic design.
This technical guide critically evaluates the core methodologies for constructing highly substituted THP rings. By dissecting the causality behind catalyst selection and transition-state geometry, we establish robust, self-validating protocols for the Prins cyclization and the catalytic hetero-Diels-Alder (HDA) reaction.
Strategic Disconnections in THP Synthesis
The architectural complexity of THP-containing natural products necessitates highly convergent synthetic strategies. The selection of a specific methodology is dictated by the substitution pattern required and the stereochemical constraints of the target molecule.
Figure 1: Retrosynthetic disconnections for substituted tetrahydropyran rings.
The Prins Cyclization: Controlling the Oxocarbenium Ion
The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde, promoted by a Lewis or Brønsted acid. The reaction proceeds via an oxocarbenium ion intermediate, which undergoes a 6-endo-trig cyclization through a highly organized chair-like transition state.
Causality in Catalyst Selection: Historically, strong Lewis acids such as
BF3⋅OEt2
were employed. However, strong Lewis acids can trigger a reversible 2-oxonia-Cope rearrangement prior to nucleophilic trapping, leading to side-chain exchange and partial racemization of the desired product[1]. To circumvent this thermodynamic sink, modern protocols utilize milder Lewis acids like
InCl3
. Indium trichloride provides sufficient Lewis acidity to generate the oxocarbenium ion but is mild enough to suppress the oxonia-Cope pathway, allowing for the highly diastereoselective synthesis of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones[2].
Figure 2: Mechanistic pathway of the Lewis acid-catalyzed Prins cyclization.
Catalytic Hetero-Diels-Alder (HDA) Cycloadditions
When absolute enantiocontrol is paramount, the Hetero-Diels-Alder (HDA) reaction between an activated diene (e.g., Danishefsky’s diene) and an aldehyde is the premier choice.
Causality in Ligand Design: The use of Jacobsen’s chiral chromium(III) catalysts creates a sterically demanding chiral pocket. The aldehyde coordinates to the Cr(III) center, and the chiral ligand dictates the facial approach of the diene. This endo-selective transition state reliably yields 2,6-cis-substituted tetrahydropyran-4-ones with exceptional enantiomeric excess (>95% ee). This exact strategy was elegantly utilized to forge the complex THP core during the total synthesis of the marine macrolide neopeltolide[3].
The Achmatowicz Rearrangement
For highly functionalized pyranones, the Achmatowicz rearrangement offers a sustainable and scalable alternative. By oxidizing readily available furfuryl alcohols (derived from agricultural biomass) using reagents like NBS or
VO(acac)2
, chemists can access functionalized pyranones. These intermediates are subsequently reduced and functionalized to yield complex THP derivatives.
Quantitative Comparison of Synthetic Strategies
To streamline route scouting, the following table summarizes the quantitative performance metrics and operational trade-offs of the primary THP synthesis methods.
Substrate scope limited to specific enones/enoates
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Each protocol includes a built-in Quality Control (QC) checkpoint to ensure the mechanistic pathway has proceeded as intended before advancing to subsequent synthetic steps.
Protocol A: Mild Lewis Acid-Catalyzed Prins Cyclization
Objective: Diastereoselective synthesis of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones[2].
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
Reagent Assembly: Dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous
CH2Cl2
to achieve a 0.1 M concentration.
Catalyst Initiation: Cool the reaction mixture to 0 °C. Add anhydrous
InCl3
(20 mol%) in one single portion. Causality Note:
InCl3
is specifically chosen over
BF3⋅OEt2
to prevent the thermodynamic side-chain exchange associated with oxonia-Cope rearrangements.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the consumption of the homoallylic alcohol via TLC (typically 2–4 hours).
Quenching & Isolation: Quench the reaction by adding saturated aqueous
NaHCO3
. Extract the aqueous layer with
CH2Cl2
(3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Validation & QC (Self-Validating Step): Prior to column chromatography, obtain a crude
1H
NMR spectrum. Confirm the all-cis configuration by analyzing the coupling constants of the C4 methine proton. A large axial-axial coupling constant (
J>10 Hz
) with the adjacent C3 and C5 protons validates that the reaction proceeded through the desired chair-like transition state. Small
J
values (~3–5 Hz) indicate undesired epimerization.
Objective: Enantioselective construction of 2,6-disubstituted tetrahydropyran-4-ones[3].
Catalyst Activation: In an oven-dried flask, combine Jacobsen's chiral Cr(III) precatalyst (5 mol%) and activated BaO (100 mg/mmol) under argon.
Substrate Introduction: Dissolve the aldehyde (1.0 equiv) in anhydrous diethyl ether and add it to the catalyst mixture. Cool the system to -30 °C.
Diene Addition: Slowly add Danishefsky’s diene (1.2 equiv) dropwise over 30 minutes. Causality Note: Slow addition is critical to maintain a low localized concentration of the diene, thereby preventing uncatalyzed background homocoupling.
Cycloaddition: Maintain the reaction at -30 °C for 12–24 hours until complete consumption of the aldehyde is observed.
Deprotection (Workup): The initial product is a silyl enol ether. To unmask the C4 ketone, concentrate the mixture, redissolve in
CH2Cl2
, and treat with a catalytic amount of trifluoroacetic acid (TFA) for 30 minutes at room temperature.
Validation & QC (Self-Validating Step): Purify via silica gel chromatography. Assess the enantiomeric excess (ee) using chiral HPLC. The presence of the THP C4 ketone must be confirmed by a characteristic
13C
NMR resonance near 205 ppm and a sharp IR stretch at ~1715 cm
−1
.
References
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years
Beilstein Journal of Organic Chemistry
Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates
Organic Letters (ACS Public
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A
Organic Letters (PMC)
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules
RSC Advances (PMC)
Spectroscopic Characterization of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate: A Technical Whitepaper
Executive Summary & Molecular Architecture In modern drug development, the tetrahydropyran (THP) ring and methyl ester motifs are ubiquitous. The THP ring frequently serves as a metabolically stable bioisostere for piper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
In modern drug development, the tetrahydropyran (THP) ring and methyl ester motifs are ubiquitous. The THP ring frequently serves as a metabolically stable bioisostere for piperidines or cycloalkanes, while methyl esters act as critical prodrug moieties or synthetic intermediates. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (C₁₀H₁₈O₃, MW: 186.25 g/mol ) is a prime example of a scaffold combining these elements.
As a Senior Application Scientist, I frequently observe that the successful structural elucidation of such molecules hinges on understanding the stereoelectronic causality embedded within their framework. This guide provides an in-depth, self-validating framework for the spectroscopic characterization of this compound, focusing on the causal relationships between its 3D conformation and its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures.
Structural logic and stereochemical influence of the C2 chiral center on the molecular framework.
Stereoelectronic Causality in NMR Profiling
The structural elucidation of this molecule is not a mere exercise in peak matching; it requires a deep understanding of how its spatial geometry dictates its magnetic environment.
The Diastereotopic Phenomenon at C3
A critical pitfall in the ¹H NMR interpretation of this scaffold is the misassignment of the C3 methylene protons. The presence of a chiral center at the C2 position breaks the local symmetry of the molecule, rendering the adjacent C3 methylene protons diastereotopic 1[1]. Because these protons reside in permanently non-equivalent magnetic environments, they cannot be interchanged by any symmetry operation, even in achiral solvents like CDCl₃ 2[2].
Consequently, they resonate at distinct chemical shifts (typically separated by 0.1–0.2 ppm) and couple to each other with a large geminal coupling constant (²J ≈ 13–15 Hz), as well as to the adjacent C2 and C4' methine protons 3[3]. Inexperienced analysts often mistake these complex multiplets for impurities 4[4].
Conformational Locking of the THP Ring
The tetrahydropyran (THP) ring introduces specific stereoelectronic constraints. In solution, the THP ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 2-methylpropanoate side chain is thermodynamically locked into the equatorial position. This forces the C4' methine proton into an axial orientation.
This conformational locking dictates the magnetic environment of the ring protons, leading to distinct axial and equatorial chemical shifts governed by anisotropic shielding effects (Perlin effects) 5[5]. The C2' and C6' equatorial protons adjacent to the oxygen atom are highly deshielded (~3.95 ppm), while their axial counterparts resonate significantly upfield (~3.35 ppm) due to the shielding cone of the C-C bonds 6[6].
Vibrational Spectroscopy (FT-IR)
Orthogonal validation via FT-IR is mandatory to confirm the functional groups predicted by NMR. The carbonyl (C=O) stretching vibration of a saturated methyl ester is a highly diagnostic feature, typically absorbing strongly in the 1735–1750 cm⁻¹ region 7[7]. Specifically, the unassociated ester carbonyl stretch for this aliphatic system is observed near 1740 cm⁻¹ 8[8]. The C-O-C asymmetric stretching of the ester linkage and the symmetric stretching of the THP ether linkage provide further structural confirmation.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocol establishes a self-validating system. The causality behind these steps is to prevent artifactual signals (e.g., from residual solvents or impurities) from convoluting the complex diastereotopic and axial/equatorial multiplets.
Self-validating experimental workflow for spectroscopic characterization.
Step-by-Step Methodology:
Purity Gate : Prior to spectroscopic analysis, verify sample purity via HPLC-UV/ELSD. The sample must exceed 98% purity to ensure minor impurities do not mask the C3 diastereotopic multiplets.
Sample Preparation : Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The TMS guarantees that chemical shifts are universally calibrated to 0.00 ppm, eliminating solvent-drift errors.
¹H NMR Acquisition : Acquire data on a 400 MHz spectrometer using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. This ensures quantitative integration of the diastereotopic protons.
¹³C{¹H} NMR Acquisition : Acquire at 100 MHz using complete proton decoupling, a D1 of 2.0 seconds, and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon.
FT-IR Validation : Place 2 mg of the neat oil onto a Diamond ATR crystal. Collect a background spectrum first (causality: to subtract atmospheric CO₂ and H₂O), followed by the sample spectrum at 4 cm⁻¹ resolution for 32 scans.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data, derived from the stereoelectronic principles discussed above.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Logic
-OCH₃
3.68
Singlet (s)
3H
-
Deshielded by adjacent ester oxygen.
THP C2', C6' (eq)
3.95
Doublet of doublets (dd)
2H
11.5, 4.5
Deshielded by adjacent ring oxygen; equatorial.
THP C2', C6' (ax)
3.35
Triple doublet (td)
2H
11.5, 2.5
Deshielded by oxygen; axial (shielded relative to eq).
C2-H
2.55
Sextet (sx)
1H
7.0
Alpha to carbonyl; split by C2-CH₃ and C3-H₂.
THP C3', C5' (eq)
1.60
Multiplet (m)
2H
-
Ring methylenes; equatorial.
THP C4'-H (ax)
1.55
Multiplet (m)
1H
-
Methine proton; axial due to equatorial substituent.
C3-H (a)
1.45
Multiplet (m)
1H
-
Diastereotopic proton (downfield), split by C2.
C3-H (b)
1.35
Multiplet (m)
1H
-
Diastereotopic proton (upfield), split by C2.
THP C3', C5' (ax)
1.25
Multiplet (m)
2H
-
Ring methylenes; axial position.
C2-CH₃
1.15
Doublet (d)
3H
7.0
Split by adjacent C2 methine proton.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment Logic
C=O
177.2
Quaternary (C)
Highly deshielded ester carbonyl carbon.
THP C2', C6'
68.1
Methylene (CH₂)
Deshielded by adjacent THP ring oxygen.
-OCH₃
51.6
Methyl (CH₃)
Methoxy carbon of the ester group.
C3
41.5
Methylene (CH₂)
Backbone methylene connecting chiral center to THP.
Comprehensive NMR Analysis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate: A Practical Guide to Structural Elucidation
As a Senior Application Scientist, I frequently encounter complex aliphatic systems where structural verification goes beyond simple 1D ¹H NMR matching. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a prime e...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter complex aliphatic systems where structural verification goes beyond simple 1D ¹H NMR matching. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a prime example of a deceptively simple molecule that presents significant spectroscopic challenges. It features a flexible propanoate chain terminating in a methyl ester, an alpha-stereocenter (C2), and a conformationally dynamic tetrahydropyran (THP) ring.
This whitepaper provides an in-depth, self-validating protocol for the complete NMR structural elucidation of this compound, detailing the causality behind the chemical shifts, stereochemical nuances, and the strategic deployment of 2D NMR techniques.
Structural Deconstruction & Causality of Chemical Shifts
To accurately assign the NMR spectrum, we must first deconstruct the molecule into its distinct magnetic environments and understand the physical chemistry driving their resonance frequencies. We rely on established empirical rules for chemical shift prediction [1].
The Tetrahydropyran (THP) Ring Conformation
The THP ring generally adopts a chair conformation. To minimize 1,3-diaxial steric clashes with the axial protons at C2' and C6', the bulky 2-methylpropanoate group at C4' strongly prefers the equatorial position.
Causality: Because the substituent is equatorial, the C4' methine proton is forced into the axial position. This axial C4' proton will exhibit large trans-diaxial coupling constants (
J≈10–12
Hz) with the adjacent axial protons at C3' and C5', and smaller equatorial-axial couplings (
J≈2–5
Hz) with the equatorial protons.
Inductive Effects: The highly electronegative ring oxygen deshields the adjacent C2' and C6' protons, pushing them downfield to the 3.3–4.0 ppm region. Furthermore, the axial protons at C2'/C6' are shielded relative to their equatorial counterparts due to the anisotropic effect of the C-C bonds in the chair conformation, a hallmark of saturated oxygen heterocycles[1].
Asymmetric Induction and Diastereotopicity
The chiral center at C2 (bearing the alpha-methyl group) creates a permanent asymmetric environment.
Causality: Consequently, the two protons of the adjacent C3 methylene group are diastereotopic—they are chemically and magnetically non-equivalent regardless of bond rotation. They will appear as two distinct multiplets and will couple to each other with a large geminal coupling constant (
2J≈13.5
Hz). This asymmetric induction also propagates into the THP ring, technically making the C2'/C6' pair and C3'/C5' pair diastereotopic, though this dispersion is often only resolved at ultra-high magnetic fields (≥600 MHz) [2].
High-Resolution NMR Protocol: A Self-Validating System
To ensure absolute structural certainty, we must deploy a self-validating experimental matrix where 1D hypotheses are rigorously tested by 2D connectivity data [2].
Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Tube Selection & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width of <0.5 Hz.
Phase 2: 1D Data Acquisition
3. ¹H NMR: Acquire standard proton spectra using a 30° pulse angle (zg30), 64 scans, a spectral width of 20 ppm, and a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration of the aliphatic signals.
4. ¹³C{¹H} NMR: Acquire carbon spectra using WALTZ-16 proton decoupling (zgpg30). Use a minimum of 512 scans, a spectral width of 250 ppm, and a d1 of 2.0 seconds.
5. DEPT-135: Acquire a DEPT-135 spectrum. Causality: This differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), which is critical for identifying the THP ring carbons and isolating the diastereotopic C3 methylene carbon from the methine carbons.
Phase 3: 2D Data Acquisition
6. HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum (hsqcedetgpsisp2.2). Causality: The 1.2–1.8 ppm proton region is heavily overlapped. HSQC resolves this by spreading the proton signals across the highly dispersed ¹³C dimension, instantly proving which overlapping protons belong to the C3 bridge versus the THP ring.
7. COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum (cosygpqf). This maps the contiguous
3JHH
spin network.
8. HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum (hmbcgplpndqf) optimized for a long-range coupling constant (
3JCH
) of 8 Hz (delay = 62.5 ms). This bridges the isolated spin systems and confirms quaternary carbons.
Fig 1. Experimental workflow for high-resolution NMR structural elucidation.
Strategic 2D NMR Analysis & Skeleton Assembly
The true power of this protocol lies in the cross-validation of the molecular skeleton using 2D correlations.
Anchoring the Ester Terminus: The singlet at 3.68 ppm (3H) is unambiguously the ester methoxy group. In the HMBC spectrum, this proton signal must show a strong
3JCH
correlation to the quaternary carbonyl carbon at 177.2 ppm.
Walking the Propanoate Chain: The alpha-methyl doublet (1.15 ppm) will show a COSY correlation to the C2 methine (2.55 ppm). The HMBC will show correlations from both the alpha-methyl protons and the C2 methine proton to the carbonyl carbon, locking the right side of the molecule together.
Bridging to the THP Ring: The C2 methine will show COSY correlations to the two distinct, diastereotopic C3 methylene protons (1.65 and 1.35 ppm). These C3 protons will, in turn, show COSY correlations to the C4' methine of the THP ring.
Validating the Heterocycle: The C4' methine COSY correlations will trace the rest of the THP ring (C4' → C3'/C5' → C2'/C6'). The extreme downfield shift of C2'/C6' in the ¹³C spectrum (~68 ppm) acts as the final validation point for the ether linkage.
By strictly adhering to this methodology, the structural assignment of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate transitions from a best-guess interpretation of overlapping 1D multiplets to an irrefutable, self-validating 2D topological map.
References
Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.[Link]
Biological activity of tetrahydropyran derivatives
Title: Engineering the Tetrahydropyran Scaffold: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Efficacy Executive Summary The tetrahydropyran (THP) ring is a privileged structural motif in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Engineering the Tetrahydropyran Scaffold: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Efficacy
Executive Summary
The tetrahydropyran (THP) ring is a privileged structural motif in medicinal chemistry, ubiquitous in biologically active natural products and synthetic therapeutics. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic methodology and pharmacological application. This whitepaper provides an in-depth mechanistic analysis of THP derivatives, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial activities. By correlating precise synthetic strategies with downstream in vivo and in vitro efficacy, this guide serves as a comprehensive resource for drug development professionals aiming to optimize THP-based lead compounds.
Pharmacological Landscape of THP Derivatives
2.1. Analgesic and Anti-inflammatory Activity
Hybridization of the THP core with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has yielded compounds with profoundly enhanced efficacy and reduced gastrointestinal toxicity. For instance,1, outperforming standard diclofenac (>10.0 mg/kg) by an order of magnitude[1]. The antinociceptive mechanism is multifaceted, involving the modulation of NMDA receptors and the opioid system, as evidenced by the2[2]. Furthermore, these derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, preventing the downstream transcription of pro-inflammatory cytokines such as TNF-α and IL-6.
2.2. Anticancer and Cytotoxic Potential
Rationally engineered THP analogues have demonstrated potent modulation of oncogenic pathways.3, frequently outperforming established chemotherapeutics like fludarabine[3]. Similarly, novel4, mediating apoptosis via cell-cycle arrest in the G1 phase[4]. The lipophilicity introduced by the THP ring significantly enhances cellular permeability and target affinity.
2.3. Antimicrobial Efficacy
Spiro-tetrahydropyran derivatives have emerged as a novel class of antibacterial agents. Specific5 (up to 47% reduction)[5]. These compounds are hypothesized to mimic β-lactam antibiotics, binding to Penicillin-Binding Proteins (PBPs) and disrupting peptidoglycan cross-linking, which ultimately leads to bacterial cell lysis.
Mechanistic Pathway Analysis
Proposed mechanism of NF-κB pathway inhibition by THP derivatives.
Quantitative Efficacy Data
The following table synthesizes the biological activity of key THP derivatives across various pharmacological models.
General experimental workflow for preclinical screening of THP derivatives.
5.2. Protocol 1: Diastereoselective Synthesis of Tetrahydropyran-4-ols via Prins Cyclization
Causality & Rationale: The 6 is the premier method for constructing the THP core[6]. We utilize a solvent-free, silica gel-supported p-Toluenesulfonic acid (p-TSA) catalytic system. This choice is driven by green chemistry principles (high atom economy, no volatile organic solvents) and exceptional thermodynamic control, which predominantly yields the 2,6-syn (cis) diastereomer necessary for optimal receptor binding.
Step-by-Step Procedure:
Preparation: In an agate mortar, combine the homoallylic alcohol (1.0 mmol) and the target aldehyde (1.0 mmol).
Catalyst Addition: Add 10 mol% of p-TSA dispersed on activated silica gel (SiO2). The SiO2 acts as both a dispersant and a co-catalyst, facilitating the generation of the oxocarbenium ion intermediate.
Reaction Execution: Grind the mixture vigorously at room temperature. The reaction is exothermic; monitor the physical state as it forms a paste. Continue grinding for 5 to 25 minutes depending on the aldehyde's steric hindrance.
Monitoring (Self-Validation): Extract a micro-aliquot, dissolve in ethyl acetate, and perform Thin Layer Chromatography (TLC) against the starting materials. Disappearance of the aldehyde spot confirms reaction completion.
Work-up: Elute the crude mixture directly through a short pad of silica gel using a hexane/ethyl acetate gradient to separate the catalyst and isolate the THP derivative.
Structural Validation: Analyze the purified compound via 1H-NMR and 1D-NOE (Nuclear Overhauser Effect) spectroscopy. A strong NOE signal between the C2 and C6 axial protons definitively validates the syn-relationship of the substituents.
5.3. Protocol 2: In Vivo Analgesic Screening (Acetic Acid-Induced Writhing Test)
Causality & Rationale: This protocol evaluates peripheral antinociception. Intraperitoneal injection of acetic acid triggers the localized synthesis of prostaglandins and pro-inflammatory cytokines, directly stimulating nociceptive nerve endings. A reduction in writhing behavior directly correlates with the compound's ability to inhibit these localized inflammatory pathways (e.g., COX inhibition or NF-κB suppression).
Step-by-Step Procedure:
Acclimatization: House male Swiss albino mice (20-30g) in a temperature-controlled environment for 7 days. Fast the animals for 12 hours prior to the experiment, providing water ad libitum to ensure uniform gastric absorption.
Administration: Divide mice into three cohorts: Vehicle Control, Reference Standard (e.g., Diclofenac, 10 mg/kg), and Test THP Derivative (graded doses: 1, 5, 10 mg/kg). Administer treatments orally (p.o.) via gavage.
Nociceptive Induction: Exactly 60 minutes post-treatment, administer an intraperitoneal (i.p.) injection of 0.6% v/v aqueous acetic acid solution (10 mL/kg body weight).
Observation (Self-Validation): Place each mouse in an individual transparent observation chamber. Discard the first 5 minutes (latency period). For the subsequent 20 minutes, a blinded observer must count the number of writhes (defined as abdominal muscle contraction accompanied by hind limb extension).
Data Analysis: Calculate the percentage of inhibition using the formula: [(Mean writhes of Control - Mean writhes of Test) / Mean writhes of Control] x 100. Calculate the ED50 using non-linear regression analysis.
Conclusion
The tetrahydropyran scaffold remains a highly versatile and privileged structure in drug discovery. As demonstrated, precise synthetic control via methods like the Prins cyclization allows for the generation of stereospecific THP derivatives with profound analgesic, anticancer, and antimicrobial properties. Rigorous preclinical validation ensures these molecules can be effectively translated from benchtop synthesis to viable therapeutic candidates.
Application Note: Stereoselective Synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate
Executive Summary & Strategic Rationale The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and metabolic stability of active pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and metabolic stability of active pharmaceutical ingredients (APIs). The synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate requires the precise installation of a chiral methyl group at the C2 position of the propanoate chain.
While asymmetric hydrogenation of the corresponding enoate is a viable industrial route, it often requires extensive catalyst screening (e.g., Ru-BINAP or Rh-DuPhos variants) to achieve high enantiomeric excess (ee) on unfunctionalized alkyl chains. For bench-scale synthesis, process development, and rapid library generation, the Evans Asymmetric Alkylation remains the gold standard. This self-validating system provides highly predictable stereochemical outcomes (>98% ee), utilizes commercially available chiral auxiliaries, and allows for straightforward chromatographic separation of diastereomers prior to auxiliary cleavage.
Mechanistic Causality & Stereochemical Control
The stereoselective core of this protocol relies on the highly ordered transition state of the enolate alkylation.
Deprotonation of the N-propionyl oxazolidinone with Sodium hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate. This geometry is thermodynamically enforced by the minimization of allylic A(1,3) strain between the enolate oxygen and the methyl group[1]. When utilizing the (4S)-benzyl-2-oxazolidinone auxiliary, the bulky benzyl group effectively shields the Re face of the enolate.
Consequently, the electrophile—4-(iodomethyl)tetrahydro-2H-pyran—is sterically forced to approach from the less hindered Si face. This dipole-minimized transition state dictates the absolute configuration, reliably yielding the (2R)-stereocenter with a diastereomeric excess (de) typically exceeding 98% ()[1]. To access the (2S)-enantiomer, the (4R)-auxiliary is simply substituted in Step 2.
Fig 1. Stereochemical model illustrating the Si-face attack on the (Z)-enolate to yield (2R).
Synthetic Workflow & Step-by-Step Protocols
Fig 2. Step-by-step synthetic workflow from auxiliary acylation to the final esterification.
Protocol A: Preparation of 4-(Iodomethyl)tetrahydro-2H-pyran
Reaction Setup: In an oven-dried flask under nitrogen, dissolve tetrahydro-2H-pyran-4-ylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Reagent Addition: Add triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv). Cool the mixture to 0 °C using an ice bath.
Halogenation: Add iodine (1.2 equiv) portion-wise over 15 minutes. The solution will turn dark brown.
Completion & Workup: Remove the ice bath and stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃ until the organic layer turns pale yellow. Extract with DCM, dry over MgSO₄, concentrate, and purify via silica gel plug (Hexanes/EtOAc) to yield the alkyl iodide.
Protocol B: Acylation of the Chiral Auxiliary
Deprotonation: Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.3 M) and cool to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-propionyl oxazolidinone can typically be used without further purification.
Protocol C: Asymmetric Alkylation (The Core Step)
Enolization: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Slowly add NaHMDS (1.1 equiv, 1.0 M in THF) down the side of the flask. Stir for exactly 1 hour at -78 °C to ensure complete (Z)-enolate formation.
Alkylation: Add 4-(iodomethyl)tetrahydro-2H-pyran (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours, then transfer to a -20 °C cryocooler and stir overnight to drive conversion while preventing epimerization.
Workup: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via column chromatography. Self-Validation Check: Verify the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture prior to chromatography; the dr should be >95:5.
Protocol D: Auxiliary Cleavage & Esterification
Critical Safety Insight: The use of LiOH/H₂O₂ is highly selective for cleaving the auxiliary without epimerizing the newly formed stereocenter. However, from a process safety perspective, the initially formed peracid intermediate is unstable. It is rapidly reduced by the excess H₂O₂ present in the mixture, leading to the release of a stoichiometric amount of oxygen gas ()[2]. To maintain a safe system, control the equivalents of H₂O₂ strictly and maintain a continuous nitrogen sweep to keep the headspace oxygen concentration below the flammability limit[2].
Hydrolysis: Dissolve the alkylated intermediate in THF/H₂O (3:1, 0.1 M). Cool to 0 °C. Carefully add 30% aqueous H₂O₂ (4.0 equiv), followed by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1 hour.
Quench: Cautiously quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M). Self-Validation Check: Test the mixture with starch-iodide paper to ensure complete destruction of peroxides before proceeding.
Acidification: Remove THF under reduced pressure. Extract the aqueous layer with DCM to recover the cleaved chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl, then extract with EtOAc to isolate the chiral (2R)-2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
Esterification: Dissolve the crude acid in a 4:1 mixture of Toluene/MeOH. Add TMS-diazomethane (2.0 M in hexanes) dropwise at room temperature until a faint yellow color persists and nitrogen evolution ceases. Add a drop of glacial acetic acid to destroy excess reagent, concentrate, and purify via short-path chromatography to yield the final methyl ester.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for this self-validating synthetic route:
Synthetic Step
Key Intermediate / Product
Expected Yield (%)
Purity Metric
Stereochemical Outcome
Step 1
4-(Iodomethyl)tetrahydro-2H-pyran
88 - 92%
>95% (GC-MS)
N/A (Achiral)
Step 2
N-Propionyl oxazolidinone
90 - 95%
>98% (HPLC)
Enantiopure auxiliary
Step 3
Alkylated Intermediate
75 - 82%
>98% (HPLC)
dr > 98:2 (by ¹H-NMR)
Step 4a
Chiral Propanoic Acid
85 - 90%
>95% (LC-MS)
ee > 98% (Chiral HPLC)
Step 4b
Final Methyl Ester
92 - 96%
>99% (GC-MS)
ee > 98% (Chiral GC)
References
Evans, D. A., Ennis, M. D., & Mathre, D. J. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. URL:[Link]
Beutner, G. L., Cohen, B. M., DelMonte, A. J., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019, 23(7), 1378-1385. URL:[Link]
Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis (2nd Edition)." Elsevier Science, 2012. URL:[Link]
Prins cyclization for tetrahydropyran synthesis protocol
Application Note: Stereoselective Synthesis of Tetrahydropyrans via Prins Cyclization Introduction & Mechanistic Causality The tetrahydropyran (THP) ring is a ubiquitous and privileged structural motif found in numerous...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Stereoselective Synthesis of Tetrahydropyrans via Prins Cyclization
Introduction & Mechanistic Causality
The tetrahydropyran (THP) ring is a ubiquitous and privileged structural motif found in numerous biologically active natural products, including polyether antibiotics, marine macrolides, and pheromones[1]. Among the various methodologies available for constructing these oxygen heterocycles, the Prins cyclization stands out as a premier strategy for the stereoselective synthesis of highly functionalized THP scaffolds[1].
The Causality of Stereocontrol:
The Prins cyclization is fundamentally driven by both kinetic and thermodynamic factors to produce cis-2,6-disubstituted tetrahydropyrans. The reaction initiates with the condensation of a homoallylic alcohol and an aldehyde in the presence of a Lewis or Brønsted acid, generating a highly reactive oxocarbenium ion intermediate[2].
The high diastereoselectivity of this reaction is dictated by the subsequent cyclization step (typically a 6-endo-trig or 6-endo-dig process). The oxocarbenium ion and the pendant alkene align into a highly ordered, chair-like transition state[3]. To minimize 1,3-diaxial steric repulsions, the substituents at the developing C2 and C6 positions adopt pseudo-equatorial orientations[3]. Following carbon-carbon bond formation, the resulting tetrahydropyranyl carbocation is rapidly trapped by a nucleophile (e.g., a halide, water, or acetate), yielding the cis-2,6-disubstituted THP[1].
Mechanistic pathway of the Prins cyclization highlighting the stereocontrolling transition state.
Catalyst Selection and Quantitative Data
The choice of the catalytic system is the most critical variable in a Prins cyclization, as it directly determines the functionalization at the C4 position of the THP ring and influences the extent of competing side reactions (such as the oxonia-Cope rearrangement)[1][4].
Table 1: Comparison of Catalytic Systems for Prins Cyclization
Catalyst System
Additive / Nucleophile
C4-Substituent in THP
Typical Yield
Key Advantages & Causality
In(OTf)₃ (cat.)
TMSBr
-Br
80–90%
Mild Lewis acid. TMSBr acts as a rapid bromide source, trapping the carbocation to prevent epimerization[1].
BF₃·OEt₂ (cat.)
Acetic Acid
-OAc
50–85%
Strong Lewis acidity promotes rapid cyclization; however, can induce oxonia-Cope racemization if unmonitored[4][5].
Utilizes 3-chlorohomoallylic alcohols to directly synthesize THP-4-ones. Aqueous compatible[7].
Experimental Protocol: Indium(III)-Catalyzed Synthesis of cis-4-Bromo-2,6-disubstituted THPs
Rationale: The In(OTf)₃/TMSBr system is highly reliable for complex synthesis. Indium(III) triflate is a mild, water-tolerant Lewis acid that provides excellent diastereoselectivity while suppressing the unwanted 2-oxonia-Cope rearrangement[1].
Materials Required:
Homoallylic alcohol (1.0 equiv, 0.5 mmol)
Aldehyde (1.2 equiv, 0.6 mmol)
Indium(III) triflate (In(OTf)₃) (10 mol%)
Trimethylsilyl bromide (TMSBr) (1.5 equiv)
Anhydrous Dichloromethane (DCM) (5.0 mL)
Saturated aqueous NaHCO₃
Step-by-Step Procedure:
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add anhydrous DCM (5.0 mL) and the aldehyde (0.6 mmol).
Catalyst Activation: Add In(OTf)₃ (10 mol%) to the stirring solution and cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes premature side reactions and controls the exothermic formation of the oxocarbenium ion.
Nucleophile Addition: Inject TMSBr (1.5 equiv) dropwise into the solution.
Substrate Addition: Dissolve the homoallylic alcohol (0.5 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes to the reaction mixture. Causality: Slow addition keeps the local concentration of the alcohol low, preventing intermolecular etherification or polymerization.
Cyclization: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) until the homoallylic alcohol is fully consumed.
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Causality: This neutralizes the Lewis acid and hydrolyzes any unreacted TMSBr, preventing product degradation during workup.
Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure cis-4-bromo-2,6-disubstituted tetrahydropyran.
Step-by-step experimental workflow for the Lewis acid-catalyzed Prins cyclization.
Troubleshooting & Self-Validation System
To ensure the scientific integrity of your synthesis, utilize the following self-validating checks:
Stereochemical Validation via NMR: The cis-2,6-stereochemistry can be definitively assigned using ¹H NMR spectroscopy. The axial protons at the C2 and C6 positions will appear as doublet of doublets (dd) or multiplets exhibiting large coupling constants (J ≈ 10–12 Hz). This large J-value is the hallmark of axial-axial coupling with the adjacent protons at C3 and C5, confirming that the bulky substituents are locked in the equatorial positions.
Addressing the Oxonia-Cope Rearrangement: If you observe the formation of symmetric THP byproducts (indicative of side-chain exchange), the 2-oxonia-Cope rearrangement is competing with the Prins cyclization[1][4]. Solution: Lower the reaction temperature to -20 °C or switch to a milder Lewis acid catalyst (such as BiCl₃ or catalytic Iodine) to kinetically favor the direct cyclization[1][6].
Mitigating Elimination (Dihydropyran Formation): If the primary isolated product is a dihydropyran rather than the desired 4-halo-THP, the intermediate carbocation is undergoing E1 elimination rather than nucleophilic trapping[6]. Solution: Increase the equivalents of the nucleophile (e.g., TMSBr) to accelerate the trapping step, or lower the reaction temperature to suppress the elimination pathway.
References
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years
Source: Beilstein Journal of Organic Chemistry (2021)
URL:[Link]
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways
Source: MDPI (2023)
URL:[Link]
Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization
Source: Organic Letters - ACS Publications (2000)
URL:[Link]
Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes
Source: Molecules - PMC/NIH (2013)
URL:[Link]
Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis
Source: Organic Letters - ACS Publications (2002)
URL:[Link]
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols
Source: Organic & Biomolecular Chemistry - RSC Publishing
URL:[Link]
Multicomponent Prins-cyclization from allylsilyl alcohols leading to dioxaspirodecanes
Source: Universidad de Valladolid (UVa)
URL:[Link]
Application Note: Synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate via Organocuprate Michael Addition
Abstract This application note provides a comprehensive guide for the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate, a valuable substituted ester building block. The described method utilizes a 1,4-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate, a valuable substituted ester building block. The described method utilizes a 1,4-conjugate addition, specifically a Michael addition, of a Gilman cuprate to an α,β-unsaturated ester. We detail a robust, step-by-step protocol for the preparation of the key organocuprate reagent from a commercially available precursor, its subsequent reaction with the Michael acceptor, and the purification of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction and Scientific Principle
The Michael addition, first described by Arthur Michael in 1887, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[2][3] This reaction is prized for its reliability and stereochemical predictability, making it a powerful tool for constructing complex molecular architectures.[4]
While traditional Michael donors are often stabilized enolates from species like malonates or β-ketoesters, the scope of the reaction has been significantly expanded.[5][6] The use of "softer" nucleophiles, such as organocuprates (Gilman reagents), is particularly advantageous for achieving exclusive 1,4-conjugate addition, effectively avoiding the competing 1,2-addition to the carbonyl group that can occur with more reactive organometallic reagents like organolithiums or Grignards.[7]
This protocol focuses on the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. The core of this synthesis is the conjugate addition of a nucleophilic (tetrahydro-2H-pyran-4-yl)methyl group to the β-position of methyl 2-methylacrylate. The required nucleophile is prepared as a lithium di((tetrahydro-2H-pyran-4-yl)methyl)cuprate, a Gilman reagent, which ensures high regioselectivity in the key bond-forming step.
Reaction Mechanism and Strategy
The overall synthetic strategy is a two-part, one-pot process, as illustrated below.
Overall Reaction Scheme
The synthesis begins with the preparation of an organolithium reagent from 4-(bromomethyl)tetrahydro-2H-pyran. This is followed by transmetallation with a copper(I) salt to form the Gilman cuprate. This cuprate then acts as the soft nucleophile in the Michael addition to methyl 2-methylacrylate to yield the target compound.
Caption: Overall synthetic scheme for the target compound.
Mechanistic Steps
The reaction proceeds via three key mechanistic steps:
Enolate Formation (in situ): Although not a classic enolate addition, the organocuprate acts as an enolate equivalent. It is formed by the reaction of 4-(lithiomethyl)tetrahydro-2H-pyran with copper(I) iodide.
Nucleophilic Attack: The Gilman reagent delivers the (tetrahydro-2H-pyran-4-yl)methyl nucleophile to the electrophilic β-carbon of the Michael acceptor (methyl 2-methylacrylate). This forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate.[1]
Protonation: During the aqueous workup (quenching), the enolate intermediate is protonated to yield the final, neutral 1,4-adduct product.[3][8]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Equivalents
Physical Properties
4-(Bromomethyl)tetrahydro-2H-pyran
C₆H₁₁BrO
179.05
10.0
1.0
Liquid, d = 1.45 g/mL
Lithium metal, 1% sodium
Li
6.94
22.0
2.2
Solid
Copper(I) Iodide
CuI
190.45
5.0
0.5
Off-white powder
Methyl 2-methylacrylate
C₅H₈O₂
100.12
11.0
1.1
Liquid, d = 0.944 g/mL, inhibitor must be removed
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
Solvent, ~80 mL
Saturated aq. Ammonium Chloride (NH₄Cl)
NH₄Cl
53.49
-
-
Quenching agent
Diethyl Ether (Et₂O)
C₄H₁₀O
74.12
-
-
Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
-
-
Drying agent
Step-by-Step Procedure
The following workflow provides a logical sequence for executing the synthesis.
Caption: Experimental workflow from synthesis to purification.
Part A: Preparation of the Gilman Cuprate Reagent
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add lithium metal (0.15 g, 22.0 mmol), cut into small pieces.
Add 50 mL of anhydrous THF via cannula.
Cool the suspension to 0 °C using an ice-water bath.
Slowly add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.79 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise over 20 minutes. Maintain the internal temperature below 5 °C.
Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of Wurtz coupling byproducts.
After the addition is complete, stir the mixture at 0 °C for 2 hours. The formation of the organolithium reagent is indicated by the consumption of the lithium metal and the formation of a clear to slightly cloudy solution.
Cool the freshly prepared organolithium solution to -20 °C.
Add copper(I) iodide (0.95 g, 5.0 mmol) portion-wise over 10 minutes. The solution will typically turn dark brown or black, which is characteristic of Gilman cuprate formation.
Allow the mixture to stir at -20 °C for 1 hour before proceeding.
Part B: Michael Addition
Cool the Gilman reagent suspension to -78 °C using a dry ice/acetone bath.
Causality Note: Low temperature (-78 °C) is essential for the stability of the organocuprate and to maximize 1,4-addition selectivity over potential 1,2-addition or other side reactions.[7]
In a separate flask, prepare a solution of methyl 2-methylacrylate (1.10 g, 11.0 mmol) in 10 mL of anhydrous THF.
Expert Tip: Ensure the methyl 2-methylacrylate is passed through a short column of basic alumina to remove the polymerization inhibitor just before use.
Add the methyl 2-methylacrylate solution to the Gilman reagent dropwise via cannula over 30 minutes.
Stir the reaction mixture at -78 °C for 3 hours.
After 3 hours, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
Part C: Work-up and Purification
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes until the copper salts precipitate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with 50 mL of brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure product.
Safety Precautions
Organolithium Reagents: Lithium metal is highly reactive with water. Organolithium reagents can be pyrophoric upon exposure to air. All manipulations must be performed under a strictly inert atmosphere.
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Quenching: The quenching of reactive organometallic reagents is exothermic. Perform the quench slowly and with cooling to control the release of heat and gas.
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
Use freshly cut lithium with the sodium dispersion. Ensure all solvents are rigorously dried and glassware is oven-dried. Purify the bromide if necessary.
Low Yield of Product
Incomplete formation of the Gilman reagent; Competing Wurtz coupling.
Ensure sufficient stirring time for organolithium formation. Add the bromide slowly at 0 °C to minimize coupling.
Formation of Byproduct
1,2-addition product observed; Polymerization of the acrylate.
Ensure the reaction temperature is maintained at -78 °C during the addition. Use freshly purified acrylate (inhibitor removed).
Difficult Purification
Incomplete quenching leading to copper contamination in the organic phase.
Stir vigorously during the NH₄Cl quench. An additional wash with a dilute ammonia solution can help remove residual copper salts.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. By employing an organocuprate-mediated Michael addition, this method provides high regioselectivity for the desired 1,4-adduct. The procedural insights and troubleshooting guide serve to enhance the reproducibility and success rate for researchers engaged in the synthesis of complex organic molecules.
References
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]
Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. [Link]
University of Calgary. (n.d.). Ch18: Michael reaction. [Link]
Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC, 2002(7), 167-196. [Link]
Organic Letters. (2017). Phosphine-Catalyzed Diastereo- and Enantioselective Michael Addition of β-Carbonyl Esters to β-Trifluoromethyl and β-Ester Enones: Enhanced Reactivity by Inorganic Base. [Link]
Journal of Chemical Education. (2020). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
Journal of the American Chemical Society. (2026). The Catalytic Asymmetric Mukaiyama–Michael Reaction of Silyl Ketene Acetals with Cyclic Enones: Short Routes to Jasmonates. [Link]
Semantic Scholar. (n.d.). Catalytic, enatioselective Michael addition reactions. [Link]
Organic Chemistry Frontiers. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. [Link]
RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]
Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]
eScholarship.org. (n.d.). UCLA Electronic Theses and Dissertations. [Link]
UT Southwestern Medical Center. (n.d.). Conjugate Addition. [Link]
PMC. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
Application Note: Purification Protocol for Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate
Executive Summary & Physicochemical Profiling Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a highly valuable synthetic intermediate in drug development. Structurally, it features a tetrahydropyran (THP) ethe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a highly valuable synthetic intermediate in drug development. Structurally, it features a tetrahydropyran (THP) ether ring connected to a methyl ester moiety. A critical challenge in the purification of this compound is the complete absence of a conjugated
π
-system or aromatic ring. Consequently, it is invisible to standard ultraviolet (UV) detectors (e.g., 254 nm or 280 nm) commonly utilized in automated flash chromatography.
This application note establishes a robust, self-validating protocol for the isolation of this compound using normal-phase silica gel chromatography, paired with specialized chemical staining techniques for precise fraction monitoring.
Chromatographic Strategy & Causality
As a Senior Application Scientist, designing a successful purification requires understanding the fundamental physicochemical interactions at play:
Stationary Phase Selection: Standard normal-phase silica gel (e.g., 230–400 mesh) is employed because its vast surface area and polar silanol groups effectively interact with the hydrogen-bond acceptors (oxygen atoms) of the THP ring and the ester carbonyl[1].
Mobile Phase Optimization: A binary gradient of Heptane and Ethyl Acetate (EtOAc) is the optimal solvent system. Heptane is strategically chosen over Hexane; it provides nearly identical chromatographic selectivity but possesses a significantly lower toxicity profile and lower vapor pressure, minimizing flammability risks and environmental impact without sacrificing resolution[2].
Detection Mechanism (Causality): Due to the analyte's UV-inactivity, Thin Layer Chromatography (TLC) coupled with an oxidative stain is mandatory. Phosphomolybdic Acid (PMA) is highly effective for visualizing ethers and esters. The causality of this detection relies on a redox mechanism: upon heating, the organic analyte reduces the yellow Mo(VI) complex in PMA to a mixed-valence Mo(V)/Mo(IV) complex. This produces a highly visible "molybdenum blue" or dark green spot against a light background[3]. Alternatively, Ceric Ammonium Molybdate (CAM) can be used, operating on a similar oxidative principle[4].
This methodology incorporates built-in validation steps to ensure the integrity of the purification process before committing the entire crude batch.
Step 1: TLC Method Development & Validation
Action: Spot the crude mixture on a silica gel TLC plate alongside the starting materials (co-spotting). Develop in 15% EtOAc in Heptane.
Validation: Dip the plate in a 10% PMA solution in ethanol[4], wipe the excess, and heat uniformly with a heat gun (>100°C) until the target spot appears dark blue/green[3]. Verify that the target compound has an
Rf
of approximately 0.3.
Self-Check: Run a 2D TLC (develop, rotate 90°, develop again) to confirm the compound does not degrade or streak irreversibly on the silica gel surface.
Step 2: Column Preparation (Slurry Packing)
Action: Prepare a slurry of 230-400 mesh silica gel[1] in 100% Heptane. Pour smoothly into the glass column and allow it to settle under mild air pressure.
Causality: Slurry packing prevents air bubbles and channeling, ensuring a uniform stationary phase bed for optimal theoretical plates and sharp elution bands.
Step 3: Sample Loading
Action: Dissolve the crude oil in a minimal volume of Dichloromethane (DCM) or Heptane. Apply directly and evenly to the flat silica bed (neat loading). Ensure the sample band is as narrow as possible to maximize resolution.
Step 4: Gradient Elution
Action: Execute the gradient outlined in Table 2. Begin with 5% EtOAc to elute non-polar impurities, then gradually increase to 20% EtOAc to mobilize the target ester.
Step 5: Fraction Collection and Pooling
Action: Collect small, uniform fractions (e.g., 15-20 mL depending on scale). Spot aliquots of every third fraction on a TLC plate, stain with PMA, and heat.
Validation: Pool only the fractions showing a single, pure spot corresponding to the target
Rf
. Concentrate under reduced pressure to yield the purified oil.
Visualizations
Fig 1: Step-by-step workflow for the normal-phase purification of the target ester.
Fig 2: Logical causality of the Phosphomolybdic Acid (PMA) redox staining mechanism.
Troubleshooting & Expert Insights
Overloading the Column: The ester and ether oxygens interact strongly with the silica surface. Overloading will saturate the localized silanol active sites, causing severe band tailing and co-elution with closely related impurities. Maintain a crude-to-silica mass ratio of no more than 1:30.
Poor Staining Visualization: If the PMA stain turns completely dark upon heating, the heat was applied too aggressively or unevenly. If spots are faint, the PMA solution may have degraded (it is highly light-sensitive). Always store PMA solutions in amber bottles and ensure the TLC plate is completely free of EtOAc solvent before heating, as residual solvent can cause background darkening.
References
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry.
URL:[Link]
Application Note: Utilization of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate in Advanced Fragrance Synthesis and Formulation
Executive Summary Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS: 2270912-65-5) is a highly versatile, oxygenated heterocyclic ester that serves both as a standalone top-to-middle note fragrance ingredient a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS: 2270912-65-5) is a highly versatile, oxygenated heterocyclic ester that serves both as a standalone top-to-middle note fragrance ingredient and as a critical building block for synthesizing complex muguet (lily-of-the-valley) and sandalwood odorants (1[1]). Characterized by its tetrahydropyran (THP) core, this compound offers superior chemical stability in aggressive product bases (e.g., antiperspirants, acidic fabric softeners) compared to traditional aliphatic esters and aldehydes. This application note details its structural rationale, synthetic pathways, formulation protocols, and downstream derivatization techniques for drug and fragrance development professionals.
Structural Rationale & Olfactory Profile
In modern perfumery, the tetrahydropyran ring is a privileged osmophore utilized in iconic molecules such as Rose Oxide, Florol, and Jessemal to impart fresh, floral, and green notes (2[2]).
Causality of the THP Ring: The cyclic ether oxygen acts as a potent hydrogen-bond acceptor, interacting strongly with olfactory receptors (ORs). Simultaneously, the rigid chair conformation restricts the number of rotamers, leading to a highly defined, non-muddy odor profile (3[3]).
Causality of the Ester Side Chain: The methyl 2-methylpropanoate moiety increases the molecule's vapor pressure, shifting the olfactory impact toward the top notes (fruity, slightly green, and metallic). Furthermore, the α-methyl group introduces a stereocenter that modulates the spatial volume of the molecule, mimicking the branched aliphatic tails of natural floral aldehydes without the associated instability (4[4]).
Synthetic Workflow & Mechanistic Insights
The synthesis typically begins with commercially available 1-(tetrahydro-2H-pyran-4-yl)ethanone or tetrahydropyran-4-one (5[5]), followed by olefination and subsequent reduction.
Protocol 1: Catalytic Hydrogenation of α,β-Unsaturated Ester
Objective: To cleanly reduce the double bond of the Horner-Wadsworth-Emmons (HWE) condensation product without cleaving the sensitive cyclic ether.
Materials: Methyl 2-methyl-3-(tetrahydro-4H-pyran-4-ylidene)propanoate, 10% Pd/C catalyst, Anhydrous Methanol, H₂ gas.
Step-by-Step Methodology:
Preparation: Dissolve 50 mmol of the unsaturated ester intermediate in 100 mL of anhydrous methanol in a high-pressure Parr reactor.
Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Mechanistic Insight: Pd/C is deliberately selected over Raney Nickel to prevent potential hydrogenolysis of the cyclic ether C-O bonds, ensuring the THP ring remains intact.
Purging: Seal the reactor and purge with Nitrogen (3x), followed by Hydrogen (3x) to establish a strictly oxygen-free environment.
Reaction: Pressurize the reactor to 3 atm with H₂ and stir at 400 rpm at 25°C for 6 hours. Mechanistic Insight: Maintaining room temperature is critical; elevated temperatures in the presence of Pd/C can trigger unwanted transesterification or ring-opening side reactions.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate as a colorless liquid (Purity >98% via GC-FID).
Downstream Derivatization: A Gateway to Muguet and Sandalwood
Beyond its direct use, this ester is a highly valuable intermediate for synthesizing bulkier, base-note molecules.
Reduction to Muguet Alcohols: Treatment with LiAlH₄ yields 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-ol. The primary alcohol, combined with the bulky THP ring, perfectly mimics the spatial requirements for muguet odorants (similar to Bourgeonal or Florol).
Grignard Addition to Sandalwood Odorants: Reacting the ester with methylmagnesium bromide yields a tertiary alcohol. The resulting steric bulk and hydrophobicity shift the olfactory profile towards creamy, woody sandalwood notes.
Fig 1: Synthetic workflow and downstream applications of the tetrahydropyran ester.
Application Protocols in Fragrance Formulation
Due to the absence of easily oxidizable aldehydes or highly reactive alkenes, Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate exhibits excellent stability in challenging consumer product bases.
Protocol 2: Stability Testing in Aggressive Media (Fabric Softener Base)
Objective: Validate the chemical and olfactory stability of the ester in an acidic, aqueous environment. This self-validating protocol uses both analytical and sensory endpoints.
Step-by-Step Methodology:
Base Preparation: Prepare a standard unfragranced fabric softener base containing esterquats (pH ~ 3.0).
Dosing: Incorporate the THP-ester at 0.5% (w/w) into the base. Homogenize at 3000 rpm for 5 minutes using a high-shear mixer.
Incubation: Aliquot the dosed base into three sealed glass jars. Store at 4°C (Control), 25°C, and 45°C (Accelerated Aging) for 4 weeks.
Analytical Validation: Extract the fragrance using hexane and analyze via GC-MS using an internal standard (e.g., tetradecane). Calculate the percentage of remaining ester. A recovery of >95% validates chemical stability.
Sensory Validation: A panel of 3 trained perfumers evaluates the samples on wet and dry fabric to detect any off-notes. Mechanistic Insight: If hydrolysis occurs, it yields the corresponding carboxylic acid, which would be immediately detected as a sour/rancid off-note.
Quantitative Data Summary
Property
Value
Causality / Impact on Formulation
Molecular Formula
C₁₀H₁₈O₃
Provides a balanced carbon-to-oxygen ratio for moderate volatility.
Molecular Weight
186.25 g/mol
Falls precisely within the 150-250 Da "sweet spot" for heart/top notes.
Odor Profile
Fruity, green, metallic
Ester linkage drives top-note impact; THP ring provides green/floral body.
Base Stability (pH 3)
Excellent (>98% retention)
Lack of aldehyde/acetal groups prevents acid-catalyzed hydrolysis/polymerization.
Base Stability (pH 10)
Moderate (~85% retention)
Ester group is susceptible to slow alkaline hydrolysis; avoid high-pH bleach.
Application Notes and Protocols: The Emerging Role of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate in Medicinal Chemistry
Abstract The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This documen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This document explores the potential applications of a specific THP-containing building block, Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate , in drug discovery and development. While direct literature on this exact molecule is sparse, its structural components suggest significant utility as a versatile intermediate for creating novel therapeutics. These notes provide a hypothetical, yet scientifically grounded, framework for its use, including detailed synthetic protocols and strategic considerations for medicinal chemists.
Introduction: The Tetrahydropyran Moiety as a Scaffold of Interest
Saturated heterocyclic rings are cornerstones of modern drug design. Among these, the tetrahydropyran (THP) ring is frequently employed as a bioisosteric replacement for more labile or less desirable groups, such as gem-dimethyl or carbonyl functionalities. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and provide a three-dimensional architecture that can effectively probe protein binding pockets. Numerous approved drugs and clinical candidates incorporate the THP moiety, highlighting its importance in the field.
"Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate" (CAS No. 2270912-65-5) is a bifunctional molecule that combines the benefits of the THP scaffold with a reactive methyl ester handle.[1] This structure presents an intriguing starting point for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 2-position of the propanoate chain introduces a chiral center, offering possibilities for stereoselective synthesis and the exploration of stereoisomers in structure-activity relationship (SAR) studies.
Hypothetical Application: A Building Block for Novel Kinase Inhibitors
To illustrate the potential of "Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate," we propose its use as a key building block in the synthesis of a hypothetical series of kinase inhibitors. In this scenario, the THP ring is envisioned to occupy a solvent-exposed region of the ATP-binding pocket, while the propanoate-derived side chain can be elaborated to interact with key residues and achieve target selectivity.
The general workflow for this application is outlined below:
Application Note: Strategic Derivatization of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate for Synthetic Elaboration
Introduction: Unlocking the Potential of a Versatile Scaffold Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (MTP) is a valuable synthetic intermediate characterized by three key structural features: a reactive m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (MTP) is a valuable synthetic intermediate characterized by three key structural features: a reactive methyl ester, a chiral center at the α-carbon, and a stable tetrahydropyran (THP) ring. The THP moiety is a prevalent motif in numerous natural products and serves as a metabolically stable, hydrophilic bioisostere for more labile groups in drug design. This unique combination of features makes MTP an attractive starting point for the synthesis of diverse chemical libraries targeting various therapeutic areas.
This guide provides a detailed exploration of the primary derivatization strategies for MTP. We will delve into the chemical logic behind each transformation, present field-tested protocols, and offer expert insights to navigate potential challenges. The focus is on leveraging the molecule's inherent reactivity to generate key derivatives—the carboxylic acid, the primary alcohol, and various amides—as platforms for further synthetic diversification.
Strategic Overview: Reaction Pathways
The derivatization of MTP primarily targets the electrophilic carbonyl carbon of the methyl ester group. The tetrahydropyran ring, being a saturated ether, is generally robust under the conditions described, providing a stable scaffold for these transformations. The diagram below illustrates the core synthetic pathways discussed in this note.
Figure 1: Core derivatization pathways originating from the MTP methyl ester.
Derivatization at the Ester Functional Group
The ester is the most accessible functional group for chemical modification in MTP. The following protocols detail three fundamental transformations: hydrolysis to the carboxylic acid, direct amidation, and reduction to the primary alcohol.
Saponification: Accessing the Carboxylic Acid Intermediate
Conversion of the methyl ester to the corresponding carboxylic acid is arguably the most critical primary derivatization. The resulting acid is a versatile precursor for a wide range of subsequent reactions, most notably amide bond formation with a diverse set of amines. The reaction proceeds via a base-mediated hydrolysis (saponification). While sodium hydroxide is effective, lithium hydroxide (LiOH) is often preferred due to the better solubility of lithium carboxylates in mixed aqueous-organic solvent systems, which can facilitate reaction monitoring and workup.
Reagent Preparation:
Dissolve Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 eq.) in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water. The target concentration should be approximately 0.2 M.
Prepare a 1.0 M aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O).
Reaction Execution:
To the stirred solution of the ester at room temperature (20-25 °C), add lithium hydroxide monohydrate (2.0 eq.) as a solid or as the 1.0 M solution.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
Dilute the remaining aqueous residue with water and wash once with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate or oil of the carboxylic acid product should form.
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.
Purification:
The crude product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by recrystallization or flash column chromatography on silica gel.
Causality: The use of a mixed solvent system ensures the miscibility of both the relatively non-polar ester and the aqueous base, facilitating the reaction.
Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40 °C) can increase the rate. However, monitor for potential side reactions. If an emulsion forms during workup, adding more brine can help break it.
Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the methyl ester singlet at ~3.7 ppm) and IR spectroscopy (appearance of a broad O-H stretch for the carboxylic acid).
Direct Amidation: A Strategy for Efficiency
While the two-step hydrolysis-coupling sequence is robust, direct conversion of the ester to an amide offers a more streamlined and atom-economical approach. Modern methods allow for the direct amidation of unactivated methyl esters under mild conditions. A particularly effective, transition-metal-free protocol utilizes sodium tert-butoxide (NaOtBu) as a mediator.[1] This method is often high-yielding and can be performed under solvent-free conditions, enhancing its practicality and environmental friendliness.[1]
In a reaction vial equipped with a magnetic stir bar, combine the ester, the amine, and NaOtBu.
If the amine is a solid, it can be added directly. If the ester and amine are both liquids, they can be mixed before the addition of the solid NaOtBu.
Stir the resulting mixture vigorously at room temperature. The reaction is often exothermic.
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the amine's reactivity.
Work-up and Isolation:
Upon completion, carefully quench the reaction mixture by adding water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and then brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude amide product by flash column chromatography on silica gel.
Mechanism: NaOtBu is thought to activate the amine nucleophile, facilitating its attack on the ester carbonyl. The tert-butoxide anion is a poor nucleophile itself, minimizing competitive side reactions.
Scope & Limitations: This method is highly effective for primary amines and many secondary amines. Sterically hindered amines may react more slowly or require heating.
Alternative: For sensitive substrates or when the direct method fails, the classic two-step process (hydrolysis to the acid followed by peptide coupling using reagents like HATU, HOBt/EDCI, or T3P) remains a reliable alternative.
Reduction: Generating the Primary Alcohol
Reduction of the ester provides access to the corresponding primary alcohol, 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-ol. This introduces a new hydroxyl functional group, which can be used for further derivatization, such as etherification, esterification, or oxidation to the corresponding aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reagent for this transformation.
Setup and Reagents:
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Prepare a solution of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 eq.) in anhydrous THF (target concentration ~0.3 M) in a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
Cool the solution to 0 °C in an ice bath.
Reaction Execution:
Carefully add LiAlH₄ (1.5 eq., as a solid or a 1 M solution in THF) portion-wise or via the dropping funnel to the stirred ester solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
Monitor the reaction completion by TLC, ensuring the disappearance of the starting ester.
Work-up and Isolation (Fieser Workup):
Cool the reaction mixture back down to 0 °C.
Quench the reaction by the slow, sequential, and careful addition of:
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
'X' mL of 15% (w/v) aqueous NaOH solution.
'3X' mL of water.
Stir the resulting granular white precipitate vigorously for 30 minutes until it is easily filterable.
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.
Purification:
The crude alcohol can be purified by flash column chromatography on silica gel.
Safety First: The Fieser workup is a reliable method for safely quenching LiAlH₄ reactions and producing an easily filterable solid. Always add quenching reagents slowly and behind a safety shield.
Milder Alternatives: For substrates with other reducible functional groups, milder reducing agents like sodium borohydride (NaBH₄) in combination with a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures could be considered, although LiAlH₄ is standard for ester reduction.
Validation: Successful reduction is confirmed by the disappearance of the ester carbonyl stretch in the IR spectrum (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹). In the ¹H NMR, the methyl ester singlet vanishes and is replaced by new signals corresponding to the -CH₂OH group.
Summary of Derivatization Strategies
The table below summarizes the key transformations, reagents, and outcomes for the derivatization of MTP.
Strategy
Primary Reagent(s)
Resulting Functional Group
Typical Yield
Key Considerations
Saponification
LiOH or NaOH
Carboxylic Acid (-COOH)
>90%
Produces a versatile intermediate for amide coupling.
Direct Amidation
Amine, NaOtBu
Amide (-CONR₂)
70-95%
Atom-economical; scope depends on amine reactivity.[1]
Reduction
LiAlH₄
Primary Alcohol (-CH₂OH)
>85%
Requires anhydrous conditions and careful workup.
Advanced Concepts: Reactivity of the THP Ring
While the THP ring is generally considered a stable scaffold, it is not entirely inert. Under specific and often harsh conditions, it can undergo transformations.
Acidic Instability: Strong acidic conditions can lead to the protonation of the ring ether oxygen, followed by ring-opening.[2] This is typically an undesired decomposition pathway but is important to consider when planning multi-step syntheses that involve acidic reagents.
Oxidation: Certain oxidizing agents have been shown to react with 4-substituted THP rings, potentially leading to oxidation at the C2 or C6 positions to form lactones or other degradation products.[3] These reactions are outside the scope of standard derivatization but represent potential pathways for advanced synthetic exploration.
Conclusion
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is a readily derivatizable platform for chemical synthesis. By targeting the methyl ester, researchers can reliably and efficiently produce the corresponding carboxylic acid, a wide array of amides, and the primary alcohol. These primary derivatives serve as key intermediates, opening the door to extensive structural diversification for applications in drug discovery, materials science, and beyond. The protocols and insights provided herein offer a robust foundation for the successful synthetic manipulation of this valuable molecular scaffold.
References
Title: Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions
Source: Asian Journal of Organic Chemistry
URL: [Link]
Title: (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT
Source: European Patent Office - EP 3666763 A1
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Title: Novel pyran derivatives, their preparation and use thereof in perfumery
Source: European Patent Office EP2112144 A1
URL
Title: Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -
Source: ResearchGate
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Title: US10040776B2 - Pyran derivatives and their preparation
Source: Google Patents
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Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product
Source: PMC (PubMed Central)
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Title: Derivatization reagents for GC
Source: Chromatography
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Title: A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions
Source: Green Chemistry (RSC Publishing)
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Title: TETRAHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)PYRAN
Source: FEMA - Flavor and Extract Manufacturers Association
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Title: US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient
Source: Google Patents
URL
Title: A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
Source: International Journal of Pharmaceutical Research and Applications
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Title: Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System
Source: SciELO
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Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives
Source: ResearchGate
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Title: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles
Source: ACS Organic & Inorganic Au
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Title: Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads
Source: J-Global
URL: [Link]
Topic: Scalable Synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate
An Application Note and Protocol from the Senior Application Scientist Abstract This application note provides a detailed, robust, and scalable two-step synthetic protocol for the preparation of Methyl 2-methyl-3-(tetrah...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and scalable two-step synthetic protocol for the preparation of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, and the development of scalable routes to access functionalized THP derivatives is of significant interest to the drug development community. The described synthesis employs a Horner-Wadsworth-Emmons olefination followed by a diastereoselective conjugate addition of a methyl group. This approach was designed for its high efficiency, use of readily available starting materials, and amenability to large-scale production, addressing the need for reliable access to this important building block.
Introduction and Strategic Rationale
The tetrahydropyran ring is a core structural component in a vast number of natural products and pharmacologically active molecules.[1][2] Its prevalence stems from its ability to act as a stable, non-aromatic cyclic ether that can improve physicochemical properties such as solubility and metabolic stability. The target molecule, Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a valuable building block for the synthesis of more complex pharmaceutical intermediates.
Developing a synthetic route that is not only efficient but also scalable is paramount for transitioning a compound from discovery to development. The chosen strategy must be reproducible, high-yielding, and avoid costly or hazardous reagents and purification methods where possible.
Our retrosynthetic analysis identified a two-step approach centered around the formation of a key C-C bond via conjugate addition. This strategy offers a convergent and highly controllable pathway.
The proposed synthetic pathway proceeds as follows:
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: Commercially available tetrahydro-2H-pyran-4-carbaldehyde is reacted with trimethyl phosphonoacetate to form the α,β-unsaturated ester intermediate, Methyl 3-(tetrahydro-2H-pyran-4-yl)acrylate. The HWE reaction is chosen over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which greatly simplifies purification on a large scale.
Step 2: 1,4-Conjugate (Michael) Addition: The α,β-unsaturated ester is then subjected to a conjugate addition using lithium dimethylcuprate (Gilman reagent). This step introduces the methyl group at the 2-position of the propanoate chain with high diastereoselectivity, yielding the final target molecule.
This route is advantageous due to its operational simplicity, the high yields typically associated with these transformations, and the commercial availability of the starting materials.
Overall Synthetic Workflow
The logical flow from starting material to the final product is illustrated below. Each major transformation is followed by a robust purification protocol to ensure the high purity required for subsequent applications.
Optimizing yield for "Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate" synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate . This guide is designed for medicinal chemists and process scientists who require high-yield, scalable,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate . This guide is designed for medicinal chemists and process scientists who require high-yield, scalable, and reproducible methodologies for constructing this critical tetrahydropyran (THP) building block.
Rather than relying on sluggish alkylation routes, the industry-standard approach utilizes a highly efficient two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination of tetrahydro-2H-pyran-4-carbaldehyde, followed by catalytic alkene hydrogenation1. This guide breaks down the mechanistic causality behind the protocols and provides solutions to the most common experimental bottlenecks.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate.
Standard Operating Protocols (SOPs)
To ensure a self-validating system, the following protocols incorporate specific mechanistic checkpoints.
Step 1: Masamune-Roush HWE Olefination
Objective: Synthesize the intermediate Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)acrylate.
Reagent Preparation: In an oven-dried, argon-purged flask, suspend anhydrous Lithium Chloride (LiCl, 1.5 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).
Phosphonate Activation: Add Methyl 2-(dimethoxyphosphoryl)propanoate (1.2 eq) to the suspension. Stir for 10 minutes at room temperature. Mechanistic Note: The Li+ cation coordinates with the phosphoryl oxygen, significantly increasing the acidity of the alpha-proton.
Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). Stir for 15 minutes until a clear solution forms, indicating complete ylide generation.
Aldehyde Addition: Cool the reaction to 0 °C. Dropwise add Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) 2.
Reaction & Quench: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4). Once the aldehyde is consumed, quench with saturated aqueous NH4Cl to neutralize the DBU.
Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the acrylate intermediate.
Step 2: Alkene Hydrogenation
Objective: Reduce the conjugated double bond to yield the final propanoate.
System Setup: Dissolve the purified acrylate intermediate (1.0 eq) in anhydrous Ethyl Acetate (EtOAc, 0.1 M) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly purged with Nitrogen before addition.
Reduction: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Equip the flask with an H2 balloon (1 atm) or place it in a Parr shaker (30 psi) 3. Stir vigorously for 12 hours.
Filtration: Monitor by LC-MS or 1H-NMR (disappearance of the olefinic proton at ~6.5 ppm). Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate.
Quantitative Data: HWE Condition Optimization
Choosing the correct base and solvent system in Step 1 is critical for maximizing the yield and the E/Z stereoselectivity of the intermediate. While both isomers can be hydrogenated, Z-alkenes suffer from severe steric hindrance on the palladium surface, drastically slowing down the Step 2 reduction.
Base System
Solvent
Temp (°C)
Conversion (%)
E/Z Ratio
Notes / Causality
NaH
THF
0 to RT
65%
85:15
Strong base causes minor retro-aldol degradation of the aldehyde.
KOtBu
THF
-78 to RT
70%
80:20
Bulky base reduces nucleophilicity; moderate E-selectivity.
LiCl / DBU
MeCN
0 to RT
>95%
95:5
Optimal. Li+ coordination favors the anti-elimination pathway, driving E-selectivity.
Troubleshooting & FAQs
Q: My HWE reaction is stalling at 60% conversion, and I am seeing degradation products on LC-MS. How do I push it to completion?A: You are likely using a strong, uncoordinated base like Sodium Hydride (NaH). Tetrahydro-2H-pyran-4-carbaldehyde is sensitive to strong bases and can undergo side reactions (e.g., retro-aldol or self-condensation). Switch to the Masamune-Roush conditions (LiCl and DBU in MeCN). The LiCl increases the acidity of the phosphonate, allowing the use of DBU—a milder, non-nucleophilic base that preserves the integrity of your aldehyde.
Q: During the hydrogenation step, my LC-MS shows a mass corresponding to a ring-opened side product. How do I prevent THP cleavage?A: Tetrahydropyran (THP) rings are highly sensitive to acidic environments. Commercial Pd/C often contains trace acidic impurities from its manufacturing process. If you are using a protic solvent like Methanol, it can act as a proton shuttle, facilitating acid-catalyzed ether cleavage. To fix this, switch your solvent to anhydrous Ethyl Acetate (EtOAc) and add a catalytic amount of solid K2CO3 to the reaction mixture to maintain a strictly neutral environment during the reduction.
Q: The final product shows a complex NMR spectrum with doubled peaks for the methyl group. Is my product impure?A: No, your product is likely a mixture of diastereomers/enantiomers. The hydrogenation of the acrylate intermediate creates a new stereocenter at the C2 position. Standard heterogeneous Pd/C hydrogenation yields a racemic mixture of (R)- and (S)-methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. If your downstream drug development application requires a specific enantiomer, you must replace the Pd/C catalyst with a chiral homogeneous transition-metal catalyst (e.g., Ru(OAc)2((R)-BINAP)) under high-pressure H2.
Q: Why is the hydrogenation of my intermediate taking over 48 hours?A: This is a direct consequence of poor E/Z selectivity in your first step. The Z-isomer of the acrylate intermediate forces the bulky THP ring and the ester group into a cis-like geometry. This creates massive steric shielding, preventing the alkene from lying flat against the palladium surface for hydride transfer. To resolve this, optimize your HWE step to favor the E-isomer (as shown in the data table above) or increase the H2 pressure to 50 psi using a Parr reactor.
Technical Support Center: Troubleshooting Tetrahydropyran (THP) Synthesis
Welcome to the THP Synthesis Support Center. As drug development increasingly relies on complex oxygen heterocycles, the stereoselective synthesis of tetrahydropyrans has become a critical workflow.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the THP Synthesis Support Center. As drug development increasingly relies on complex oxygen heterocycles, the stereoselective synthesis of tetrahydropyrans has become a critical workflow. This guide is designed for application scientists and researchers to troubleshoot common side reactions, understand the mechanistic causality behind them, and implement self-validating experimental protocols.
Section 1: Prins Cyclization – Identifying and Mitigating Byproducts
Q: My Prins cyclization is yielding significant amounts of 1,3-dioxane instead of the desired THP. How do I shift the selectivity?A: This is a classic kinetic vs. thermodynamic trapping issue. In a Prins reaction, the initial condensation of an alkene and an aldehyde forms a highly reactive oxocarbenium ion[1]. If an excess of aldehyde (particularly formaldehyde) is present at low temperatures, a second equivalent can act as a nucleophile, trapping the carbocation intermediate before the desired intramolecular cyclization occurs. This kinetically favors the formation of a 1,3-dioxane ring[2][3][4].
Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of the aldehyde. If using paraformaldehyde, ensure complete depolymerization prior to the reaction. Additionally, slightly elevating the reaction temperature can help thermodynamically drive the equilibrium away from the dioxane and toward the desired THP[4][5].
Q: I am observing dihydropyrans (allylic alcohols) instead of fully saturated THPs. What is causing this elimination?A: Dihydropyran formation is the result of an E1-type proton elimination from the carbocation intermediate[3][5]. This side reaction dominates when the reaction environment lacks a sufficient nucleophile (such as water or a halide) to trap the cation after ring closure[4].
Solution: Introduce a trapping nucleophile. If anhydrous conditions are strictly required, switch to a halide-containing Lewis acid (e.g.,
TiCl4
or
InCl3
). The Lewis acid will provide a chloride ion to trap the intermediate, forming a 4-halo-THP that can be subsequently reduced. Alternatively, adding a stoichiometric amount of acetic acid can trap the cation as an acetate[4][5].
Reaction pathways in Prins cyclization highlighting desired THP and common side products.
Q: During the intramolecular oxa-Michael addition of my δ-hydroxy α,β-unsaturated ketone, I am seeing low yields and complex mixtures indicative of retro-Michael and aldol side reactions. How can I stabilize the THP product?A: The oxa-Michael addition is inherently reversible. Under harsh basic or acidic conditions, the newly formed THP ring can undergo a retro-oxa-Michael cleavage. Once the ring opens, the linear intermediates are funneled into thermodynamic sinks, resulting in competitive aldol condensations or runaway polymerization[6].
Solution: Transition from traditional acid/base catalysis to organocatalytic methods. Utilizing primary-secondary diamine catalysts (e.g., derived from L-tert-leucine) allows the reaction to proceed via a stabilized iminium/enamine intermediate under mild, room-temperature conditions. This kinetic control effectively shuts down the retro-Michael pathway and provides excellent enantioselectivity (up to 90% ee)[6].
Organocatalytic oxa-Michael addition pathway and retro-Michael side reaction.
Q: When scaling up the synthesis of THP from tetrahydrofurfuryl alcohol (THFA) over a Cu-ZnO/
Al2O3
catalyst, I am detecting 1-pentanol and δ-valerolactone (DVL). How do I optimize the catalyst parameters?A: The continuous conversion of THFA to THP involves a delicate cascade: rearrangement to 2-hydroxytetrahydropyran, dehydration to dihydropyran over acid sites, and finally hydrogenation to THP over metal sites[7][8]. DVL forms when the intermediate is not fully hydrogenated, while 1-pentanol is the result of over-reduction and thermal ring-opening[7].
Solution: Reactor temperature control is paramount. Maintaining the reactor at exactly 270 °C provides the optimal synergy between the acidic alumina sites and the copper metal sites, maximizing THP selectivity[7].
Table 1: Effect of Temperature on Gas-Phase Hydrogenolysis of THFA to THP[7]
Temperature (°C)
THP Selectivity (%)
Major Side Product
Mechanistic Causality
230
55.2
δ-Valerolactone (DVL)
Incomplete hydrogenation; insufficient metal site activation.
270
91.4
None (Optimal)
Optimal synergy of acid (dehydration) and metal (hydrogenation) sites.
290
85.9
1-Pentanol
Over-reduction and thermal ring-opening at high heat.
To ensure reproducibility and minimize side reactions, utilize the following self-validating protocols. Each step contains a specific diagnostic checkpoint to verify the chemical state before proceeding.
Protocol A: Halide-Trapped Prins Cyclization
Objective: Synthesize 4-chloro-THP while preventing dihydropyran elimination and 1,3-dioxane formation.
Initiation: In an oven-dried Schlenk flask under argon, dissolve the homoallylic alcohol (1.0 equiv) and aldehyde (1.05 equiv) in anhydrous
CH2Cl2
(0.1 M). Cool the mixture to -78 °C.
Lewis Acid Addition: Dropwise add
TiCl4
(1.2 equiv) via syringe.
Validation Checkpoint: The reaction mixture must immediately transition to a deep yellow/orange hue, confirming the generation of the oxocarbenium ion. If the solution remains clear, trace moisture has likely hydrolyzed and deactivated the Lewis acid.
Trapping: Stir the reaction for 2 hours at -78 °C. The chloride ions from the Lewis acid will trap the carbocation intermediate.
Validation Checkpoint: Perform a rapid TLC check. The disappearance of the UV-active aldehyde and the appearance of a lower-Rf spot indicates successful trapping.
Quenching: Quench the reaction strictly at -78 °C by adding wet diethyl ether, followed by saturated aqueous
NaHCO3
.
Causality Note: Quenching at low temperature prevents the thermodynamic equilibration and subsequent E1 elimination that leads to dihydropyran side products.
Objective: Synthesize chiral THPs via organocatalysis without retro-Michael degradation.
Catalyst Activation: Combine 0.1 mmol of δ-hydroxy α,β-unsaturated ketone, 10 mol % primary-secondary diamine catalyst (derived from L-tert-leucine), and 10 mol % acid additive (e.g., (l)-CSA) in 1.0 mL
CHCl3
[6].
Validation Checkpoint: The solution should remain homogeneous. A slight color shift indicates successful iminium ion formation.
Cyclization: Stir the mixture at room temperature for 48 hours.
Validation Checkpoint: Monitor reaction progress via LC-MS. The mass of the intermediate must shift to the exact mass of the THP product. The absence of polymeric masses or +18 m/z (water addition) confirms that the kinetic pathway is isolated.
Isolation: Quench the reaction with saturated aqueous
NaHCO3
to neutralize the acid additive. Extract with
CH2Cl2
, dry over
Na2SO4
, and purify via flash chromatography.
Diagnostic Workflow: Selecting a Purification Strategy
Welcome to the Process Chemistry and Analytical Support Center . Propanoate esters range from simple, highly volatile industrial solvents (like ethyl propanoate) to highly complex steroidal therapeutics (like fluticasone...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry and Analytical Support Center .
Propanoate esters range from simple, highly volatile industrial solvents (like ethyl propanoate) to highly complex steroidal therapeutics (like fluticasone propionate). Because of this structural diversity, their purification is notoriously complicated by phase-behavior anomalies (azeotropes) and unexpected chemical degradation during isolation.
This guide provides causal explanations, diagnostic workflows, and self-validating protocols to help you troubleshoot these specific bottlenecks.
Before troubleshooting, use the decision matrix below to identify the correct purification paradigm based on the physicochemical properties of your target propanoate ester.
Decision matrix for selecting propanoate ester purification workflows.
Q: Why can't I separate ethyl propanoate from unreacted ethanol using standard fractional distillation?
Root Cause:
Ethyl propanoate is typically synthesized via the acid-catalyzed esterification of propanoic acid and ethanol[1]. However, the unreacted ethanol forms a minimum-boiling binary azeotrope with ethyl propanoate at atmospheric pressure[2]. Because the vapor and liquid phases have the exact same composition at the azeotropic point, no amount of theoretical plates in a standard fractional distillation column will achieve high-purity separation[3].
Troubleshooting Solution:
Implement Extractive Distillation . By introducing a third component (an entrainer) with a high boiling point—such as isobutyl acetate or an ionic liquid like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc])—you alter the relative volatility of the components[2][3]. The entrainer breaks the hydrogen-bonding network of the azeotrope, allowing the ester to be distilled overhead while the alcohol and entrainer remain in the bottoms[3].
Quantitative Data: Entrainer Efficacy for Ethyl Propanoate/Ethanol Azeotrope
Entrainer Type
Example
Relative Volatility Modification
Energy Reduction (vs. Conventional)
Separation Purity
Organic Solvent
Isobutyl Acetate
Moderate
~15%
>99.0%
Deep Eutectic Solvent
Choline Chloride:Urea
High
~20%
>99.5%
Ionic Liquid
[EMIM][OAc]
Very High
~26-33%
>99.99%
(Data synthesized from thermodynamic extractive distillation models[3][4])
Q: During the scale-up purification of a steroidal propionate (e.g., fluticasone propionate), my yield drops and I detect propanoic acid and the free steroidal alcohol. What is causing this degradation?
Root Cause:
You are experiencing on-column hydrolysis. Standard bare silica gel (SiO2) possesses surface silanol (-SiOH) groups that are mildly acidic[5][6]. When a propanoate ester is subjected to prolonged residence times on a silica column, these acidic silanols can hydrogen-bond to and protonate the ester carbonyl[5]. If trace water is present in the silica or the eluent, it triggers a specific acid-catalyzed hydrolysis, cleaving the propanoate group to yield the parent alcohol and propanoic acid[5].
Mechanism of silica-induced ester hydrolysis and TEA mitigation strategy.
Troubleshooting Solution:
Neutralize the stationary phase. Pre-treat the silica column and spike the mobile phase with a volatile organic base, such as 0.1% Triethylamine (TEA)[5]. TEA binds to the acidic silanol sites, neutralizing the microenvironment and preventing the protonation of the ester carbonyl[5]. For highly sensitive regulatory batches, switch to directly coupled HPLC-NMR/MS to accurately profile the purity of the isolated peaks without artifactual degradation[7].
Module 3: Validated Experimental Protocols
Protocol A: Extractive Distillation of Ethyl Propanoate using Ionic Liquids
Self-Validating Logic: This protocol uses a high-boiling ionic liquid to break the azeotrope. Validation is achieved when the overhead distillate temperature matches the boiling point of pure ethyl propanoate (99°C) rather than the azeotrope (~72°C).
Setup: Equip a fractional distillation column (minimum 15 theoretical plates) with a reflux divider and a secondary addition funnel at the upper third of the column.
Entrainer Introduction: Heat the ethyl propanoate/ethanol azeotropic mixture in the reboiler. Simultaneously, feed the ionic liquid (e.g., [EMIM][OAc]) continuously from the upper addition funnel at a predefined solvent-to-feed molar ratio (typically 0.5 to 1.0)[3].
Equilibration: Maintain a reflux ratio of 2:1. The ionic liquid will flow downward, selectively interacting with ethanol via strong hydrogen bonding, drastically reducing ethanol's vapor pressure[3].
Collection: Collect the overhead distillate. The temperature will stabilize at the boiling point of pure ethyl propanoate.
Recovery: Transfer the bottoms (ethanol + IL) to a vacuum distillation setup to strip the ethanol, allowing the non-volatile IL to be recycled[3].
Protocol B: Buffered Flash Chromatography for Acid-Sensitive Propanoates
Self-Validating Logic: The addition of TEA neutralizes the column. Validation is confirmed by performing a 2D-TLC test prior to the column run; if the compound spots perfectly on the diagonal after running the plate in two perpendicular directions, no on-column degradation is occurring[5].
Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate). Add exactly 0.1% (v/v) Triethylamine (TEA) to the entire solvent batch[5].
Column Packing: Slurry-pack the silica gel (230-400 mesh) using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure all acidic silanol sites are saturated with TEA[5].
Sample Loading: Dissolve the crude pharmaceutical propanoate in a minimum volume of the TEA-spiked solvent (or pure Dichloromethane) and apply it evenly to the column head.
Elution: Elute using the standard gradient. The slightly basic environment prevents the activation of the ester carbonyl, suppressing hydrolysis[5].
Post-Purification: Since TEA can co-elute, dry the collected fractions under high vacuum (lyophilization or rotary evaporation at <40°C) to remove residual TEA.
References
Mechanism Analysis and Process Optimization for Extraction Distillation of Alcohol-Ester Azeotrope Using Ionic Liquid
ACS Sustainable Chemistry & Engineering
URL:[Link][4]
How to separate ester from carboxylic acid by using chromatography?
ResearchGate
URL:[Link][5]
Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS
PubMed (J Pharm Biomed Anal)
URL:[Link][7]
Vapor–Liquid Equilibria and Conceptual Design of Extractive Distillation for Separating Ethanol and Ethyl Propionate
Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link][1][2]
Azeotrope separation of ethyl propionate and ethanol by extractive distillation and pressure swing distillation method
Separation and Purification Technology (ResearchGate)
URL:[Link]
A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer
MDPI
URL:[Link][3]
Hydrolysis and Condensation of Silicates: Effects on Structure
Journal of Non-Crystalline Solids
URL:[Link][6]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Compounds
An in-depth technical guide by a Senior Application Scientist. Welcome to our dedicated resource for troubleshooting peak tailing in the HPLC analysis of polar compounds.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist.
Welcome to our dedicated resource for troubleshooting peak tailing in the HPLC analysis of polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols grounded in scientific principles.
Part 1: Understanding the Root Cause: Why Do Polar Compounds Tailing?
Q1: What is peak tailing and why does it seem to happen so often with my polar analytes?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is a clear indicator of undesirable secondary interactions occurring within your HPLC system.
For polar compounds, the primary cause of peak tailing is often their interaction with active sites on the silica-based stationary phase. Here's a breakdown of the mechanism:
The Role of Silanols: Most reversed-phase HPLC columns use a silica backbone bonded with a hydrophobic stationary phase (like C18). However, the silica surface is not perfectly covered, leaving behind unreacted silanol groups (Si-OH). These silanols are polar and can act as secondary interaction sites.
Undesirable Interactions: Your polar analyte, as it travels through the column, can interact with these silanol groups through hydrogen bonding or ion-exchange mechanisms. These secondary interactions are stronger than the primary hydrophobic interactions with the C18 phase, causing a portion of the analyte molecules to be retained longer than the main population. This delayed elution results in a "tail" on the peak.
The Problem with "Acidic" Silanols: Some silanol groups are more acidic than others and are more likely to be ionized, leading to strong ionic interactions with basic polar compounds. This is a very common cause of severe peak tailing for amine-containing analytes.
To mitigate these effects, it's crucial to control the mobile phase conditions and select the appropriate column chemistry to minimize these secondary silanol interactions.
Caption: Mechanism of peak tailing due to secondary interactions.
Part 2: A Systematic Guide to Troubleshooting Peak Tailing
Q2: My polar analyte is tailing significantly. What's my first step in troubleshooting?
A: A systematic approach is key to efficiently identifying and resolving the cause of peak tailing. Instead of randomly changing parameters, follow a logical workflow. Start with the easiest and most common culprits and then move to more complex issues.
Here is a recommended troubleshooting workflow:
Troubleshooting
Technical Support Center: Minimizing Epimerization in Substituted Tetrahydropyran Synthesis
Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in cyclic ether synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address and mitigate the common challenge of epimerization.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you might encounter during your synthetic work. Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols to resolve the issue.
Problem 1: My final product is an inseparable mixture of diastereomers, with the undesired epimer being a significant component.
This is a frequent challenge, often stemming from reaction conditions that allow for thermodynamic equilibration at a key stereocenter.
Core Issue Analysis: Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur at various stages of a reaction sequence.[1] In the context of tetrahydropyran synthesis, this often happens at a carbon atom alpha to a carbonyl group or at a stereocenter that is labile under the reaction or workup conditions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oxa-Michael additions.
Detailed Solutions:
1. Switch Catalysis Type:
Rationale: Acid-catalyzed oxa-Michael additions often proceed under thermodynamic control, favoring the more stable diequatorial product. [2]In contrast, base-catalyzed reactions, especially at low temperatures, can be kinetically controlled and may favor the formation of an axial-equatorial product.
[2]* Protocol:
If you are using an acid catalyst (e.g., CSA, TFA) and obtaining the undesired diequatorial product, consider switching to a base-catalyzed system.
Representative Base-Catalyzed Protocol:
Dissolve the hydroxy-enone substrate in an anhydrous solvent like THF.
Cool the solution to -78 °C.
Add a base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) dropwise.
Monitor the reaction by TLC and quench with a proton source (e.g., saturated aqueous NH₄Cl) once complete.
2. Temperature Control for Basic Conditions:
Rationale: Under basic conditions, while the kinetic product may form at low temperatures, allowing the reaction to warm or run for extended periods can lead to isomerization to the more stable thermodynamic product.
[2]* Protocol:
Strictly maintain a low temperature throughout the base-catalyzed reaction.
Quench the reaction at low temperature before workup to prevent isomerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to epimerization during tetrahydropyran synthesis?
A1: The most common mechanisms involve the formation of planar or rapidly inverting intermediates that erase the stereochemical information at a chiral center. These include:
Enolate Formation: For stereocenters alpha to a carbonyl group, deprotonation by a base creates a planar enolate. Re-protonation can occur from either face, leading to a mixture of epimers.
[1]* Oxocarbenium Ion Formation: In reactions like the Prins cyclization, an intermediate oxocarbenium ion is formed. [3]If this intermediate is sufficiently long-lived, it can undergo conformational changes or react in a non-stereospecific manner, leading to a loss of stereocontrol.
Q2: How do protecting groups influence stereoselectivity and the risk of epimerization?
A2: Protecting groups can have a profound impact. Bulky protecting groups can sterically direct an incoming reagent or a cyclization event, enhancing diastereoselectivity. Conversely, certain protecting groups can introduce lability. For instance, the tetrahydropyranyl (THP) protecting group itself is introduced under acidic conditions and can be labile to acid, potentially leading to unwanted side reactions if not used carefully in a multi-step synthesis. [4]The choice of protecting group should be made considering the conditions of all subsequent steps.
Q3: Are there specific catalytic systems known to be highly effective for stereoselective tetrahydropyran synthesis?
A3: Yes, several catalytic systems have been developed to provide high levels of stereocontrol:
Jacobsen's Chiral Chromium(III) Catalysts: These are highly effective for hetero-Diels-Alder reactions to form tetrahydropyran-4-ones with excellent enantioselectivity.
[3]* Gold Catalysis: Gold catalysts have been used for Meyer-Schuster rearrangement/hydration/oxa-Michael addition sequences to generate cis-2,6-disubstituted tetrahydropyrans with high stereoselectivity.
[5]* Organocatalysis: Chiral Brønsted acids and other organocatalysts have shown great promise in promoting various cyclization reactions to form THPs with high enantio- and diastereoselectivity.
[6][7]
Q4: For Prins cyclizations, what are the key factors to consider for minimizing epimerization?
A4: The key is to promote the desired cyclization event while suppressing pathways that allow for equilibration.
Lewis Acid Choice: As mentioned, weaker Lewis acids can be beneficial.
[8]* Additives: The use of silyl additives like trimethylsilyl halides can facilitate the formation of 4-halo-tetrahydropyrans and has been shown to overcome epimerization issues.
[8]* Temperature: Lowering the reaction temperature can slow down the rate of allyl transfer processes that may contribute to epimerization.
[8]
Quantitative Data Summary
The following table summarizes the effect of different conditions on the diastereomeric ratio (d.r.) in representative tetrahydropyran syntheses.
Reddy, B. V. S. et al. (2005). Prins Cyclizations in Silyl Additives with Suppression of Epimerization. Organic Letters. [Link]
Clarke, P. A. et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. [Link]
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A Comparative Guide to the Synthesis of Substituted Tetrahydropyrans: Strategies and Mechanistic Insights
The tetrahydropyran (THP) ring is a privileged structural motif, prominently featured in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1] Its preval...
Author: BenchChem Technical Support Team. Date: April 2026
The tetrahydropyran (THP) ring is a privileged structural motif, prominently featured in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1] Its prevalence in medicinally relevant molecules has driven the development of numerous synthetic strategies for its construction. This guide provides a comparative analysis of the most prominent and effective methods for synthesizing substituted tetrahydropyrans, offering field-proven insights into the causality behind experimental choices and providing supporting data to aid researchers in selecting the optimal route for their specific target.
Choosing Your Path: A Strategic Overview
The selection of a synthetic route to a substituted tetrahydropyran is a critical decision dictated by the desired substitution pattern, stereochemical outcome, functional group tolerance, and scalability. This guide will delve into four principal strategies: the Prins Cyclization, Hetero-Diels-Alder Reaction, Intramolecular Cyclization methods (including Williamson Ether Synthesis, Oxa-Michael Addition, and Hydroalkoxylation), and Ring-Closing Metathesis.
Logical Flow for Synthesis Route Selection
Caption: A flowchart to guide the selection of a synthesis route for substituted tetrahydropyrans.
Comparative Performance of Key Synthesis Routes
The following table summarizes the key performance indicators for the discussed synthetic methodologies, providing a high-level comparison to inform initial strategic decisions.
Limited to specific substitution patterns, requires a good leaving group.
- Oxa-Michael Addition
Good to Excellent
High, often thermodynamically controlled
Mild conditions, good functional group tolerance.[1][6]
Reversibility can be an issue, requires an activated Michael acceptor.[7]
- Hydroalkoxylation
Good to Excellent
High, catalyst-controlled
Atom-economical, good for simple substitutions.[8]
Can be substrate-specific, may require activated alkenes.
Ring-Closing Metathesis
Good to Excellent
N/A for ring formation, stereocenters are pre-set
Excellent functional group tolerance, applicable to complex systems.[9]
Requires synthesis of a diene precursor, catalyst cost.
In-Depth Analysis of Synthesis Routes
The Prins Cyclization: A Powerful Tool for Rapid Assembly
The Prins cyclization is a robust and widely utilized method for the construction of tetrahydropyran rings, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[10] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[11]
Mechanism of the Prins Cyclization
Caption: Generalized mechanism of the Lewis acid-catalyzed Prins cyclization.
Expertise & Experience: The choice of Lewis or Brønsted acid is critical in controlling the stereochemical outcome and minimizing side reactions. For instance, indium(III) bromide in the presence of bromotrimethylsilane has been shown to be highly effective in promoting stereoselective cyclizations of γ-brominated homoallylic alcohols, affording 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyrans with excellent control.[12] The use of a catalytic amount of a Lewis acid like BF₃·OEt₂ can also be advantageous in minimizing degradation of sensitive functional groups.[2]
Materials: (Z)- or (E)-γ-brominated homoallylic alcohol, aldehyde, indium(III) bromide (InBr₃), bromotrimethylsilane (TMSBr), and dichloromethane (DCM).
Procedure:
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dry DCM at 0 °C under a nitrogen atmosphere, add InBr₃ (1.0 equiv).
Stir the mixture for 10 minutes, then add TMSBr (1.2 equiv) dropwise.
Continue stirring at 0 °C and monitor the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol provides a self-validating system as the stereochemical outcome is highly predictable based on the geometry of the starting homoallylic alcohol. The formation of four new stereocenters in a single step with high diastereoselectivity showcases the efficiency of this method.[12]
Hetero-Diels-Alder Reaction: Precision in Stereocontrol
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of dihydropyrans, which can be readily converted to tetrahydropyrans. This reaction involves a [4+2] cycloaddition between a diene and a heterodienophile, typically an aldehyde or ketone.[13] The development of chiral Lewis acid catalysts has rendered this reaction highly enantioselective.[1]
Mechanism of the Hetero-Diels-Alder Reaction
Caption: Schematic of a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Expertise & Experience: The choice of diene is crucial. Danishefsky's diene and related activated dienes are commonly employed due to their high reactivity.[1] Chiral chromium(III)-salen complexes, as developed by Jacobsen, are exemplary catalysts that provide excellent enantioselectivity in the reaction between Danishefsky's diene and aldehydes.[1] The reaction conditions, such as temperature and solvent, can significantly influence the diastereoselectivity.
Materials: Aldehyde, Danishefsky's diene, Jacobsen's (S,S)-Cr(III)-salen catalyst, and a suitable solvent (e.g., toluene or CH₂Cl₂).
Procedure:
In a flame-dried flask under a nitrogen atmosphere, dissolve the (S,S)-Cr(III)-salen catalyst in the chosen solvent.
Cool the solution to the desired temperature (e.g., -20 °C).
Add the aldehyde (1.0 equiv) and stir for a few minutes.
Add Danishefsky's diene (1.2 equiv) dropwise to the reaction mixture.
Stir the reaction at the same temperature until completion (monitored by TLC).
Quench the reaction with trifluoroacetic acid (TFA) and allow it to warm to room temperature.
Remove the solvent under reduced pressure and purify the resulting dihydropyranone by flash chromatography.
Trustworthiness: The stereochemical outcome of this reaction is highly predictable based on the chiral catalyst used, leading to the formation of a single major enantiomer. The protocol is robust and has been applied in the total synthesis of complex natural products like neopeltolide.[1]
Intramolecular Cyclizations: Versatility and Atom Economy
Intramolecular cyclization strategies offer a diverse and often atom-economical approach to tetrahydropyran synthesis. Key methods include the Williamson ether synthesis, oxa-Michael addition, and intramolecular hydroalkoxylation.
This classic method involves the formation of an ether from an alcohol and an alkyl halide within the same molecule.[5] It proceeds via an Sₙ2 mechanism and is particularly useful for the synthesis of simple, unsubstituted or specifically substituted THPs.
Materials: A δ-haloalcohol, a strong base (e.g., sodium hydride, NaH), and a polar aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF).
Procedure:
To a suspension of NaH (1.2 equiv) in dry THF at 0 °C under a nitrogen atmosphere, add a solution of the δ-haloalcohol (1.0 equiv) in THF dropwise.
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction to room temperature and cautiously quench with water.
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify by flash chromatography.
This reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[1] It is often carried out under mild basic or acidic conditions and exhibits good functional group tolerance. The stereochemical outcome is frequently under thermodynamic control, favoring the formation of the more stable diastereomer.[6]
Materials: A ζ-hydroxy α,β-unsaturated ester or ketone, a base (e.g., potassium tert-butoxide, KOtBu), and a suitable solvent (e.g., THF).
Procedure:
Dissolve the ζ-hydroxy α,β-unsaturated carbonyl compound (1.0 equiv) in THF.
Add a solution of KOtBu (0.1 equiv) in THF.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by flash chromatography to yield the 2,6-cis-disubstituted tetrahydropyran.
This atom-economical method involves the addition of a hydroxyl group across a carbon-carbon double or triple bond.[8] The reaction can be catalyzed by various acids or transition metals. Acid-catalyzed cyclization of silylated alkenyl alcohols has proven to be a highly stereoselective method for the synthesis of polysubstituted tetrahydropyrans.[15]
Materials: A silylated alkenol, a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH), and an anhydrous solvent (e.g., CH₂Cl₂).
Procedure:
To a solution of the silylated alkenol (1.0 equiv) in dry CH₂Cl₂ under a nitrogen atmosphere, add p-TsOH (1.0 equiv).
Stir the mixture at reflux and monitor the reaction by TLC.
Upon completion, cool the reaction and quench with a saturated aqueous solution of NaHCO₃.
Separate the layers and wash the organic layer with NaHCO₃ solution.
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Purify the product by flash chromatography.
Ring-Closing Metathesis (RCM): A Modern Approach for Complex Targets
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including tetrahydropyrans.[9] This reaction, typically catalyzed by ruthenium-based complexes, demonstrates remarkable functional group tolerance and is applicable to the synthesis of complex, highly substituted THP rings.[16]
Mechanism of Ring-Closing Metathesis
Caption: Simplified mechanism of ring-closing metathesis for dihydropyran synthesis.
Expertise & Experience: The choice of catalyst (e.g., Grubbs first or second generation, Hoveyda-Grubbs) is critical and depends on the substrate's steric and electronic properties.[9] Catalyst loading can often be minimized for efficient reactions. The reaction is typically driven by the release of a volatile byproduct, such as ethylene.
Experimental Protocol: Ring-Closing Metathesis for Dihydropyran Synthesis [16]
Materials: Acyclic diene precursor, a Grubbs-type catalyst, and a degassed solvent (e.g., dichloromethane or toluene).
Procedure:
Dissolve the acyclic diene (1.0 equiv) in the degassed solvent under an inert atmosphere.
Add the Grubbs catalyst (typically 1-5 mol%).
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Trustworthiness: RCM is a highly reliable and predictable reaction, with the connectivity of the product being directly determined by the structure of the starting diene. Its high functional group tolerance allows for its use late in a synthetic sequence.
Conclusion
The synthesis of substituted tetrahydropyrans can be achieved through a variety of powerful and versatile methods. The Prins cyclization and hetero-Diels-Alder reaction offer convergent and stereoselective routes to complex THPs. Intramolecular cyclizations provide a range of options, from the classic Williamson ether synthesis to modern, atom-economical hydroalkoxylation reactions. For complex targets with sensitive functional groups, ring-closing metathesis stands out as a robust and reliable strategy. A thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will enable researchers to make informed decisions and efficiently access this important class of heterocyclic compounds.
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